Amicoumacin C
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H27N2O7+ |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
[(2S,3S)-2-[(1S)-1-hydroxy-2-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-2-oxoethyl]-5-oxooxolan-3-yl]azanium |
InChI |
InChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/p+1/t11-,12-,14-,17-,18-/m0/s1 |
InChI 键 |
HVZSDRPOEPOHHS-YKRRISCLSA-O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Amicoumacin C from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacins are a group of isocoumarin (B1212949) antibiotics produced by various bacteria, including several strains of Bacillus subtilis. Amicoumacin C, a notable member of this family, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound from Bacillus subtilis. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of the biosynthetic pathway and isolation workflow to facilitate further research and development.
Discovery and Producing Organisms
Amicoumacins were first isolated from Bacillus pumilus in the early 1980s. Since then, various amicoumacins, including this compound, have been isolated from different strains of Bacillus subtilis.[1] These strains have been sourced from diverse environments, such as marine sediments and terrestrial soil, indicating that the capacity to produce these compounds is widespread within the species.[2][3] The production of amicoumacins is a common trait among certain genetically and physiologically homogenous groups of B. subtilis.[1]
Biosynthesis of this compound
The biosynthesis of this compound in Bacillus subtilis is governed by the ami gene cluster, which orchestrates a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.
The ami Gene Cluster
The ami biosynthetic gene cluster is responsible for the production of the amicoumacin core structure. This cluster contains genes encoding for the PKS and NRPS machinery, as well as enzymes responsible for tailoring the final molecule.
Proposed Biosynthetic Pathway
The biosynthesis of this compound proceeds through the following key steps:
-
Polyketide Chain Assembly: The PKS modules are responsible for the synthesis of the 3,4-dihydroisocoumarin core.
-
Non-Ribosomal Peptide Synthesis: The NRPS modules incorporate amino acid precursors.
-
Hybrid Assembly and Cyclization: The polyketide and non-ribosomal peptide chains are condensed and cyclized to form the amicoumacin scaffold.
-
Tailoring Reactions: A series of enzymatic modifications, including hydroxylations and glycosylations, lead to the final structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the fermentation, extraction, and purification of this compound from Bacillus subtilis.
Fermentation
Objective: To cultivate Bacillus subtilis for the production of this compound.
Materials:
-
Bacillus subtilis strain (e.g., a known amicoumacin producer)
-
SYT culture medium (1% starch, 0.4% yeast extract, 0.2% tryptone in seawater)[2]
-
Shaker incubator
Procedure:
-
Prepare a seed culture by inoculating a single colony of B. subtilis into a flask containing SYT medium.
-
Incubate the seed culture at 25°C with agitation (160 rpm) for 24-48 hours.[2]
-
Inoculate the production culture (larger volume of SYT medium) with the seed culture.
-
Incubate the production culture at 25°C with agitation (160 rpm) for 4 days, or until the stationary phase is reached.[2]
Extraction
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant with an equal volume of ethyl acetate three times.[2]
-
Combine the ethyl acetate fractions.
-
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
Purification
Objective: To purify this compound from the crude extract.
Materials:
-
Crude extract
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Solvents for HPLC (e.g., methanol (B129727), water)
Procedure:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform an initial fractionation of the crude extract using a C18 solid-phase extraction (SPE) column.
-
Subject the fractions containing amicoumacins to semi-preparative HPLC on a C18 column.
-
Use a gradient of methanol in water to elute the compounds.
-
Monitor the elution profile using a UV detector at wavelengths of 246 nm and 314 nm, which are characteristic of the amicoumacin chromophore.
-
Collect the fractions corresponding to the this compound peak.
-
Verify the purity of the isolated this compound using analytical HPLC-MS.
Caption: General workflow for the isolation and purification of this compound.
Structural Characterization
The structure of isolated this compound is confirmed using spectroscopic methods.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Used to determine the exact mass and molecular formula. For this compound, the [M+H]⁺ ion is observed at m/z 407.17.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.
Quantitative Data
Antibacterial Activity
The antibacterial activity of this compound and related compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Amicoumacin A | Staphylococcus aureus ATCC 25923 | 1.56 | [4] |
| Amicoumacin A | Micrococcus luteus CMCC 28001 | 1.56 | [4] |
| Hetiamacin E | Methicillin-sensitive S. epidermidis | 2-4 | [5] |
| Hetiamacin E | Methicillin-resistant S. epidermidis | 2-4 | [5] |
| Hetiamacin E | Methicillin-sensitive S. aureus | 8-16 | [5] |
| Hetiamacin E | Methicillin-resistant S. aureus | 8-16 | [5] |
| Hetiamacin F | Staphylococcus spp. | 32 | [5] |
Conclusion
This technical guide provides a detailed framework for the discovery and isolation of this compound from Bacillus subtilis. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. Further investigations into the optimization of production, elucidation of regulatory pathways, and exploration of the full therapeutic potential of this compound are warranted.
References
- 1. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin C and its Activity Against Gram-positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin C belongs to the amicoumacin family of isocoumarin (B1212949) antibiotics, which are produced by various bacterial species, including Bacillus and Nocardia.[1][2] While the amicoumacin group, particularly Amicoumacin A, has garnered attention for its antibacterial properties, the biological activity of this compound against Gram-positive bacteria appears to be negligible. This technical guide provides a comprehensive overview of the available data on this compound's activity, contrasts it with the potent effects of its analogue Amicoumacin A, details the experimental protocols for assessing antibacterial efficacy, and illustrates the underlying mechanism of action.
Quantitative Data on Antibacterial Activity
Available research indicates that this compound is largely inactive against Gram-positive bacteria at tested concentrations. In contrast, Amicoumacin A demonstrates significant inhibitory effects against a range of Gram-positive pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and compares them with those of Amicoumacin A and other related compounds.
| Compound | Gram-positive Bacteria | Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 1779 | >100 | [2][3] |
| Staphylococcus aureus | UST950701-005 | >100 | [2][3] | |
| Amicoumacin A | Bacillus subtilis | 1779 | 20.0 | [2][3] |
| Staphylococcus aureus | UST950701-005 | 5.0 | [2][3] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC43300 | 4.0 | [2][3] | |
| Hetiamacin E | Methicillin-sensitive Staphylococcus epidermidis | 2-4 | [4][5] | |
| Methicillin-resistant Staphylococcus epidermidis | 2-4 | [4][5] | ||
| Methicillin-sensitive Staphylococcus aureus | 8-16 | [4][5] | ||
| Methicillin-resistant Staphylococcus aureus | 8-16 | [4][5] | ||
| Hetiamacin F | Staphylococcus spp. | 32 | [4][5] |
Mechanism of Action: Protein Synthesis Inhibition
The primary antibacterial mechanism of the amicoumacin class of antibiotics is the inhibition of protein synthesis.[1][4] This is achieved through the binding of the amicoumacin molecule to the 30S ribosomal subunit of the bacterial ribosome.[1] This interaction effectively stalls the translation process, preventing the synthesis of essential proteins required for bacterial growth and replication, ultimately leading to cell death.
Caption: Mechanism of action of Amicoumacin antibiotics.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of a compound. The following are generalized protocols based on standard methodologies like broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight. The culture is then diluted to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Preparation of Amicoumacin Dilutions: A stock solution of the Amicoumacin compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the antibiotic) and a negative control (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the Amicoumacin compound that completely inhibits visible bacterial growth.
Agar Dilution Method
-
Preparation of Agar Plates with Amicoumacin: A stock solution of the Amicoumacin compound is prepared. A series of two-fold dilutions are made and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Preparation of Bacterial Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The standardized bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of the Amicoumacin compound. The plates are then incubated.
-
Determination of MIC: The MIC is the lowest concentration of the Amicoumacin compound that prevents the growth of the bacterial colonies.[7]
Caption: General workflow for MIC determination.
Conclusion
The available scientific literature indicates that this compound does not exhibit significant antibacterial activity against Gram-positive bacteria. In stark contrast, its structural analog, Amicoumacin A, is a potent inhibitor of a range of Gram-positive pathogens, including clinically relevant strains like MRSA. The antibacterial action of the amicoumacin family is attributed to their ability to inhibit protein synthesis by targeting the 30S ribosomal subunit. For researchers and drug development professionals, while this compound itself may not be a viable antibacterial candidate, the amicoumacin scaffold, as exemplified by Amicoumacin A, remains a promising area for the development of novel antibiotics. Further research into the structure-activity relationships within this class of compounds could lead to the design of new derivatives with enhanced efficacy and a broader spectrum of activity.
References
- 1. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Amicoumacin C structure and chemical properties
Introduction
Amicoumacin C is a member of the amicoumacin group of antibiotics, which are characterized by a dihydroisocoumarin core linked to an amino acid moiety.[1] While its parent compound, Amicoumacin A, exhibits a range of biological activities, this compound is generally considered to be a biologically inactive degradation product.[2] This guide provides a detailed overview of the structure, chemical properties, and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Structure and Chemical Properties
This compound is a complex natural product with the chemical formula C20H26N2O7.[3] Its structure consists of a 3,4-dihydro-8-hydroxyisocoumarin core linked via an amide bond to an unusual amino acid derivative.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H26N2O7 | [3] |
| Molecular Weight | 406.43 g/mol | [3] |
| SMILES | CC(C)C--INVALID-LINK--[C@H]1OC(=O)C[C@@H]1N">C@H[C@@H]1Cc2cccc(O)c2C(=O)O1 | [3] |
1.1. Spectral Data
The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). While a complete dataset is spread across multiple sources, representative 1H and 13C NMR data for amicoumacin derivatives have been reported.[4][5]
Table 2: Representative NMR Spectral Data for Amicoumacin Derivatives (in methanol-d4) [4][5]
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, multiplicity, J in Hz) |
| 3 | ~70-75 | ~4.7 (dd) |
| 4 | ~30-35 | ~2.9 (m), 3.1 (m) |
| 5 | ~110-115 | ~6.8 (d) |
| 6 | ~130-135 | ~7.5 (dd) |
| 7 | ~115-120 | ~6.9 (d) |
| 8 | ~160-165 | - |
| 1' | ~55-60 | ~4.5 (dt) |
| 2' | ~35-40 | ~1.8 (m) |
| 3' | ~25-30 | ~1.6 (m) |
| 4' | ~22-24 | ~0.9 (d) |
| 5' | ~22-24 | ~0.9 (d) |
| C=O (amide) | ~170-175 | - |
| C=O (lactone) | ~170-175 | - |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
Chemical Stability and Degradation
Amicoumacin A is known to be unstable in aqueous solutions and undergoes intramolecular lactonization to form the biologically inactive this compound, which can then hydrolyze to Amicoumacin B.[2]
References
- 1. Asymmetric Total Synthesis of Hetiamacins A–F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep Functional Profiling Facilitates the Evaluation of the Antibacterial Potential of the Antibiotic Amicoumacin [mdpi.com]
- 3. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Origins and Molecular Assembly of Amicoumacin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin C, a member of the dihydroisocoumarin class of natural products, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound and the intricate biosynthetic machinery responsible for its production. We will delve into the genetic and enzymatic basis of its formation, present available quantitative data, and outline the experimental protocols for its isolation and characterization. This document is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, biosynthesis, and the development of novel therapeutic agents.
Natural Sources of this compound
This compound is a secondary metabolite produced by a variety of microorganisms, primarily belonging to the bacterial domain. These microbes have been isolated from diverse ecological niches, highlighting the widespread distribution of the genetic potential for amicoumacin biosynthesis.
The amicoumacin family of compounds, including this compound, has been isolated from Gram-positive bacteria such as Bacillus and Nocardia species[1][2]. More recently, the entomopathogenic Gram-negative bacterium Xenorhabdus bovienii has also been identified as a producer, expanding the known phylogenetic diversity of amicoumacin-producing organisms[1][2].
Strains of Bacillus subtilis are particularly well-documented producers of amicoumacins[3]. Studies have identified amicoumacin-producing B. subtilis strains from various environments, including marine sediments, animal fodder, and desert soil. For instance, Bacillus subtilis strain B1779, isolated from a Red Sea sediment sample, was found to produce a range of amicoumacins. Another study identified 11 strains of B. subtilis from different geographical and ecological niches as amicoumacin producers. The production of amicoumacins appears to be a common trait among certain genetically homologous strains of B. subtilis.
The following table summarizes the known natural sources of this compound and related amicoumacins.
| Producing Organism | Phylum | Gram Staining | Isolation Source/Habitat | Reference |
| Bacillus subtilis | Bacillota | Gram-positive | Marine sediment (Red Sea), animal fodder, desert soil, compost soil | |
| Bacillus pumilus | Bacillota | Gram-positive | Not specified in abstracts | |
| Nocardia species | Actinomycetota | Gram-positive | Not specified in abstracts | |
| Xenorhabdus bovienii | Pseudomonadota | Gram-negative | Entomopathogenic nematode symbiont |
Biosynthesis of this compound
The biosynthesis of amicoumacins is a complex process orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC).
The Amicoumacin Biosynthetic Gene Cluster (ami BGC)
In Bacillus subtilis, the amicoumacin BGC, designated as the ami cluster, spans approximately 47.4 kb and contains 16 open reading frames (amiA-O). This cluster encodes all the necessary enzymatic machinery for the synthesis of the amicoumacin core structure. The organization of the ami gene cluster in Bacillus subtilis 1779 has been elucidated and serves as a model for understanding amicoumacin biosynthesis. A homologous gene cluster has also been identified in Xenorhabdus bovienii. Comparative analysis with the xenocoumacin BGC from Xenorhabdus nematophila has provided further insights into the evolution and function of these pathways.
The table below details the proposed functions of the proteins encoded by the amicoumacin biosynthetic gene cluster in X. bovienii and their homology to genes in X. nematophila and B. subtilis.
| Gene | Proposed Function | Homology to X. nematophila Gene | Homology to B. subtilis Gene |
| amiA | NRPS | xcnA (partial) | amiA |
| amiB | MbtH-like protein | xcnB | amiB |
| amiD | Acyl-CoA dehydrogenase | xcnD | amiD |
| amiE | Thioesterase | xcnE | amiE |
| amiF | Oxidoreductase | xcnF | amiF |
| amiG | 3-hydroxyacyl-CoA dehydrogenase | xcnG | amiG |
| amiH | Acyl-CoA dehydrogenase | xcnH | amiH |
| amiI-1 | NRPS-PKS | xcnA (partial) | amiI |
| amiI-2 | NRPS-PKS | xcnI | amiI |
| amiJ | NRPS | xcnJ | amiJ |
| amiK | PKS | xcnK | amiK |
| amiL | PKS | xcnL | amiL |
| amiM | PKS | xcnL | amiM |
Table adapted from data presented in Park et al., 2016.
Proposed Biosynthetic Pathway
The biosynthesis of amicoumacins proceeds through a modular enzymatic assembly line. The pathway is initiated by a nonribosomal peptide synthetase (NRPS) module that incorporates an amino acid starter unit. This is followed by the iterative action of polyketide synthase (PKS) modules that extend the growing chain with malonyl-CoA or other extender units. The final product is then released from the enzyme complex, often as an inactive pro-drug.
A key feature of amicoumacin biosynthesis is the production of inactive "preamicoumacins" which contain an N-acyl-D-Asn moiety. These pro-drugs are then activated by a dedicated peptidase that cleaves the N-acyl-D-Asn side chain to yield the active amicoumacin A. Amicoumacin A can then be further modified. For instance, this compound is formed through the intramolecular cyclization of Amicoumacin A. This cyclization can occur non-enzymatically in certain media.
The following diagram illustrates the proposed biosynthetic pathway for amicoumacins.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The isolation and purification of this compound from microbial cultures involve a series of standard natural product chemistry techniques. The general workflow is outlined below.
Fermentation
Large-scale fermentation of the producing microorganism is the first step. For Bacillus subtilis, this is typically carried out in a suitable liquid medium, such as SYT medium (1% starch, 0.4% yeast extract, 0.2% tryptone) in seawater, with agitation at 25°C for several days. The fermentation conditions, including media composition, aeration, and cultivation time, can significantly impact the yield of amicoumacins.
Extraction
Following fermentation, the culture broth is extracted with an organic solvent to recover the secondary metabolites. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of amicoumacins. The organic extract is then concentrated to yield a crude extract.
Purification
The crude extract, containing a mixture of compounds, is subjected to chromatographic separation to isolate this compound. A multi-step purification strategy is often employed, which may include:
-
Reversed-phase flash chromatography: This is used for initial fractionation of the crude extract.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique is used for the final purification of the target compound to homogeneity.
The following diagram illustrates a general experimental workflow for the isolation of this compound.
Caption: General workflow for this compound isolation.
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.
-
Circular Dichroism (CD) spectroscopy: This is used to determine the absolute configuration of stereocenters.
Quantitative Data
While the primary focus of this guide is on the natural source and biosynthesis, some quantitative data regarding the biological activity of amicoumacins is available and provides important context for their study. Amicoumacin A is generally considered the most bioactive member of the family. Amicoumacins B and C are often described as having little to no activity, although some reports indicate moderate antimicrobial activity.
The table below summarizes some reported Minimum Inhibitory Concentration (MIC) values for Amicoumacin A.
| Test Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis 1779 | 20.0 | |
| Staphylococcus aureus UST950701-005 | 5.0 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | |
| Helicobacter pylori (average) | 1.4 |
Conclusion
This compound is a fascinating natural product with a complex biosynthesis and a broad distribution among diverse bacterial producers. Understanding its natural sources and the intricacies of its biosynthetic pathway is crucial for harnessing its potential for drug development and for engineering novel analogs with improved therapeutic properties. The information presented in this guide provides a solid foundation for researchers to further explore the biology and chemistry of this promising class of compounds. The continued investigation of the amicoumacin biosynthetic machinery holds the promise of uncovering new enzymatic mechanisms and expanding the toolbox for synthetic biology and natural product engineering.
References
A Technical Guide to the Preliminary Cytotoxicity Studies of Amicoumacin C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the existing preliminary research on the cytotoxicity of Amicoumacin C, an isocoumarin (B1212949) natural product. It is intended to serve as a technical resource, consolidating available data, experimental methodologies, and mechanistic insights for professionals in the fields of oncology, pharmacology, and drug discovery.
Introduction to the Amicoumacin Family
Amicoumacins are a class of dihydroisocoumarin metabolites produced by various bacteria, most notably Bacillus species.[1][2] The family, particularly its primary member Amicoumacin A, has garnered scientific interest due to a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] Amicoumacin A is recognized as the principal bioactive compound. However, its inherent instability in aqueous solutions leads to degradation into related compounds, including this compound.[4] This guide focuses specifically on the cytotoxic profile of this compound.
Cytotoxicity Profile of this compound and Related Analogs
Preliminary studies consistently indicate that this compound is a biologically inactive product resulting from the hydrolysis of Amicoumacin A.[4] Multiple studies have failed to observe significant cytotoxic activity for this compound, even at high concentrations.[1] In contrast, its precursor, Amicoumacin A, and other analogs possessing a critical amide functional group exhibit measurable cytotoxicity against various cancer cell lines. This highlights a crucial structure-activity relationship within the amicoumacin class.
The quantitative data from these preliminary studies are summarized below.
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and Active Analogs
| Compound | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| This compound | - | - | Inactive | [1][4] |
| Amicoumacin A | HeLa | MTT | 33.60 | [5] |
| Bacilosarcin B | HeLa | MTT | 4.32 | [5] |
| Damxungmacin A | A549 (Lung) | MTT | 13.33 | [2] |
| HCT116 (Colon) | MTT | 14.34 | [2] | |
| HepG2 (Liver) | MTT | 13.64 | [2] |
Note: this compound was reported to be inactive at concentrations up to 1 mg/mL.[1]
The Role of Amicoumacin A Instability
The lack of cytotoxicity in this compound is directly linked to the chemical instability of its parent compound, Amicoumacin A. Under physiological conditions (aqueous solution, neutral pH), Amicoumacin A undergoes intramolecular lactonization, leading to its transformation into the inactive forms Amicoumacin B and this compound.[4] This degradation pathway is a significant hurdle for the potential therapeutic application of Amicoumacin A but explains the observed inactivity of this compound.[4]
Caption: Degradation pathway of Amicoumacin A.
Experimental Protocols
The primary method cited for evaluating the cytotoxicity of amicoumacins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
This protocol is based on the methodology described for testing amicoumacins against the HeLa human cervical carcinoma cell line.[5]
-
Cell Seeding:
-
Culture human HeLa cells under appropriate conditions.
-
Prepare a cell suspension at a density of 1 × 10⁵ cells/mL.
-
Seed 80 µL of the cell suspension into each well of a 96-well microplate.
-
-
Compound Treatment:
-
Incubate the plates for 12 hours at 37°C to allow for cell adherence.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Amicoumacin A) at various concentrations.
-
Treat the cells by adding the compound solutions to the respective wells.
-
Incubate the treated plates at 37°C for 48 hours.
-
-
MTT Incubation:
-
Carefully remove the supernatant from each well.
-
Add 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate at 37°C for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Incubate for an additional 20 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a multiplate photometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Mechanism of Action of Cytotoxic Amicoumacins
While this compound is inactive, understanding the mechanism of its parent compound, Amicoumacin A, is vital for context. Amicoumacin A functions as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[3][4]
-
Binding Site: Amicoumacin A binds to the E-site (exit site) of the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[7][8]
-
Inhibitory Action: By binding to the E-site, it stabilizes the interaction between the ribosomal RNA and the messenger RNA (mRNA). This action effectively stalls the translocation step of the elongation phase of protein synthesis, leading to a cessation of protein production and subsequent cell death.[3][6][9]
The high conservation of the ribosomal E-site across species explains the broad activity of Amicoumacin A against both bacteria and mammalian cells, which underlies its cytotoxicity and limits its therapeutic window as a simple antibiotic.[4][9]
Caption: Mechanism of action for cytotoxic Amicoumacin A.
Conclusion and Future Directions
Preliminary studies robustly demonstrate that this compound itself lacks cytotoxic activity, positioning it as a biologically inert degradation product of the active parent compound, Amicoumacin A. The cytotoxicity observed in related analogs is critically dependent on specific structural features, such as the C-12' amide group, which is absent in this compound.[5]
For drug development professionals, this compound holds little promise as a direct cytotoxic agent. However, the potent bioactivity of its precursor, Amicoumacin A, suggests that the core amicoumacin scaffold is of significant interest. Future research should be directed towards the synthesis of stable analogs of Amicoumacin A that retain the ability to inhibit the ribosome but possess improved stability and a more favorable therapeutic index.[4] Such efforts could unlock the potential of this natural product class for applications in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amicoumacin A induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Amicoumacin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amicoumacin C, a potent antibiotic belonging to the isocoumarin (B1212949) family. This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and biosynthetic pathways, with a focus on providing actionable information for research and development. While much of the detailed mechanistic and experimental data has been established for the closely related Amicoumacin A, it is presented here as a representative model for this compound due to their structural and functional similarities.
Physicochemical Properties of this compound
This compound is a microbial secondary metabolite produced by various species of Bacillus, including Bacillus pumilus and Bacillus subtilis.[1][2][3] Its core structure consists of a dihydroisocoumarin moiety linked to an amino acid-derived side chain.
| Property | Value | Reference |
| CAS Number | 77682-31-6 | [1][4] |
| Molecular Formula | C₂₀H₂₆N₂O₇ | |
| Molecular Weight | 406.43 g/mol | |
| Appearance | Colorless Crystal | |
| Solubility | Soluble in Methanol | |
| Storage | Store at < -15°C |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Amicoumacins exert their antibacterial effects by targeting and inhibiting protein synthesis. Extensive studies on Amicoumacin A have revealed a unique mechanism that involves binding to the bacterial ribosome.
Amicoumacin A binds to the small ribosomal subunit (30S) at the E-site (exit site). Its binding pocket is located in a region that includes helix 24 of the 16S rRNA and interacts with universally conserved nucleotides. Uniquely, amicoumacin also interacts with the mRNA backbone. This dual interaction with both the 16S rRNA and the mRNA is thought to stabilize the mRNA's association with the ribosome. This stabilization interferes with the movement of the ribosome along the mRNA, a crucial step known as translocation. By inhibiting translocation, amicoumacin effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition.
The following diagram illustrates the inhibitory action of amicoumacin on the bacterial ribosome during the elongation phase of translation.
Caption: Mechanism of this compound-mediated inhibition of ribosomal translocation.
Experimental Protocols
This section details key experimental methodologies used to characterize the activity and mechanism of amicoumacins.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Concentrations typically range from 0.78 to 100 µg/mL.
-
Inoculate the indicator bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in MHB and adjust the optical density to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in each well.
-
Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted this compound.
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed. All assays should be performed in triplicate.
In Vitro Protein Synthesis Inhibition Assay
This experiment directly measures the effect of the compound on protein synthesis using a cell-free system.
Protocol:
-
Prepare a cell-free extract (e.g., E. coli S30 extract) or use a purified reconstituted system (PURE system).
-
Set up reaction mixtures containing the cell-free system, amino acids (including a radiolabeled one like ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of this compound to the experimental tubes. Include a no-drug control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by precipitating the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the no-drug control.
Ribosome Translocation "Toe-printing" Assay
This assay monitors the movement of the ribosome along the mRNA and can directly assess the inhibitory effect of a compound on translocation.
Protocol:
-
Assemble initiation complexes by incubating 70S ribosomes, a specific mRNA template, and initiator tRNA (fMet-tRNA) in a suitable buffer.
-
Induce the formation of a pre-translocation complex by adding the next aminoacyl-tRNA (e.g., Phe-tRNA) and allowing peptide bond formation.
-
Add this compound at various concentrations to the reactions.
-
Initiate translocation by adding the elongation factor G (EF-G) and GTP.
-
After a short incubation (e.g., 30 seconds), stop the reaction and perform primer extension analysis using a radiolabeled DNA primer that is complementary to a downstream sequence of the mRNA.
-
The reverse transcriptase will stall at the 3' boundary of the ribosome. Analyze the resulting cDNA products on a sequencing gel.
-
Inhibition of translocation will be evident by the persistence of the "toe-print" corresponding to the pre-translocation complex and a reduction in the "toe-print" of the post-translocation complex.
The general workflow for these key assays is depicted below.
Caption: Experimental workflows for evaluating this compound activity.
Biosynthesis of Amicoumacins
Amicoumacins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster (ami) encodes a series of enzymes that assemble the molecule from simple precursors.
The synthesis initiates with the formation of the dihydroisocoumarin core by a PKS module. This is followed by the action of NRPS modules, which incorporate and modify the amino acid-derived side chain. A key step in the maturation of some amicoumacins is the cleavage of a precursor form (preamicoumacin) by a dedicated peptidase, which releases the active antibiotic. Additionally, some producing organisms possess acetyltransferases that can inactivate the amicoumacin by N-acetylation, suggesting a mechanism of self-resistance.
The diagram below outlines the proposed biosynthetic pathway.
References
- 1. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Amicoumacin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amicoumacin family of antibiotics, a group of 3,4-dihydroisocoumarin natural products, represents a promising class of antibacterial agents with a unique mechanism of action. First isolated from Bacillus pumilus in the early 1980s, these compounds have since been identified in various other bacteria, including Bacillus subtilis and species of Nocardia and Xenorhabdus. Amicoumacins exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. Their potent activity against clinically relevant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, has garnered significant interest in the scientific community.
This technical guide provides a comprehensive overview of the Amicoumacin family, focusing on their core chemical structures, biosynthesis, mechanism of action, and antibacterial spectrum. It includes a compilation of quantitative data, detailed experimental methodologies derived from the literature, and visualizations of key processes to facilitate a deeper understanding for research and drug development purposes.
Chemical Structures and Core Moiety
The Amicoumacin family is characterized by a 3,4-dihydroisocoumarin core. The primary members include Amicoumacin A, B, and C, which differ in their side chains. The chemical structures of these compounds have been elucidated using mass spectrometry, as well as 1H-NMR and 13C-NMR spectral analyses. Amicoumacin A is considered the most bioactive member of the family.
Biosynthesis
Amicoumacins are synthesized via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The biosynthetic gene cluster, designated as ami, contains the necessary genes encoding for the multimodular enzymes responsible for the assembly of the amicoumacin scaffold. The biosynthesis involves the incorporation of three amino acids and five malonate residues. It has been proposed that the immediate product of the biosynthetic pathway may be a lipidated precursor, suggesting a pro-drug-like activation mechanism.
Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial mechanism of the Amicoumacin family is the inhibition of protein synthesis. Unlike many other ribosome-targeting antibiotics, Amicoumacin A binds to the E-site of the 30S ribosomal subunit. This binding event stabilizes the interaction between the mRNA and the ribosome, effectively hindering the translocation of the ribosome along the mRNA. This unique mode of action makes Amicoumacins a subject of interest for overcoming existing antibiotic resistance mechanisms.
The binding site on the 30S subunit involves universally conserved nucleotides of the 16S rRNA (U788, A794, C795 of helix 24, G693 of helix 23, and G1505, U1506 of helix 45) and the backbone of the mRNA at the -1 and -2 nucleotide positions. This interaction does not directly involve the E-site tRNA. By locking the mRNA in the mRNA-binding channel, Amicoumacin A prevents the sequential reading of codons, thereby halting protein elongation.
Initial Characterization of Amicoumacin C's Antibacterial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Amicoumacin Family
The amicoumacins are a group of natural products produced by various bacterial species, including those of the Bacillus genus[1]. Among these, Amicoumacin A has been identified as the most bioactive member, demonstrating a broad spectrum of activity against several pathogenic bacteria[2]. The amicoumacin family, including Amicoumacin C, is biosynthesized through a hybrid nonribosomal peptide-polyketide synthase pathway[3]. While Amicoumacin A has shown potent antibacterial, antifungal, anticancer, and anti-inflammatory activities, its structurally related counterparts, Amicoumacin B and C, are generally reported as inactive compounds[2][3].
Antibacterial Spectrum of this compound: Quantitative Data
The available scientific literature strongly indicates that this compound possesses little to no significant antibacterial activity. Multiple studies have reported its inactivity at high concentrations.
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus subtilis BR151 | Gram-positive | > 100 | |
| Staphylococcus aureus UST950701-005 | Gram-positive | > 100 | [3] |
| Various Strains | - | Inactive at 1 mg/mL |
Note: The data primarily indicates a lack of activity at the tested concentrations.
In contrast, Amicoumacin A has demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3][4]. For instance, MIC values for Amicoumacin A against Staphylococcus aureus strains have been reported in the range of 4.0-5.0 µg/mL[3].
Mechanism of Action: The Amicoumacin Family
The primary antibacterial mechanism of action for the amicoumacin class of antibiotics is the inhibition of protein synthesis[5]. Specifically, Amicoumacin A has been shown to bind to the E site of the bacterial ribosome, stabilizing the interaction between the mRNA and the 16S rRNA. This action impedes the translocation of the ribosome along the mRNA, thereby halting protein synthesis. While some sources suggest this compound may also interact with the 30S ribosomal subunit, its pronounced inactivity implies that this interaction is likely not effective in inhibiting bacterial growth. The key structural differences between Amicoumacin A and C are believed to be responsible for this disparity in activity.
Below is a diagram illustrating the proposed mechanism of action for the active amicoumacins.
Experimental Protocols
The characterization of an antibacterial agent's spectrum is primarily achieved through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Broth Microdilution Method for MIC Determination
This is a standardized method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A suspension of the test bacterium is prepared in CAMHB and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the 96-well plate using CAMHB. A range of concentrations should be tested (e.g., 0.125 to 512 µg/mL).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.
The following workflow diagram illustrates the MIC determination process.
Conclusion
The initial characterization of this compound's antibacterial spectrum reveals a compound with negligible activity against the bacterial strains tested in published studies. This stands in stark contrast to Amicoumacin A, a potent inhibitor of bacterial protein synthesis. The available data, primarily from MIC assays, consistently demonstrates this compound's inactivity at concentrations where Amicoumacin A shows significant efficacy. Therefore, for researchers and drug development professionals, the focus within the amicoumacin family for antibacterial applications should remain on Amicoumacin A and its potentially more active derivatives. Further research into the structure-activity relationship of the amicoumacin family could provide valuable insights for the development of novel antibiotics.
References
- 1. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Amicoumacin C Minimum Inhibitory Concentration (MIC) Assay
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] It is a fundamental quantitative measure used to assess the potency of antimicrobial compounds, track resistance, and inform therapeutic decisions.[1] Amicoumacins are a class of isocoumarin (B1212949) antibiotics known for various biological activities.[3][4] While Amicoumacin A has demonstrated notable antibacterial properties, Amicoumacin C is often reported to be inactive or significantly less potent.[3][5]
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely used technique in microbiology.[6]
Quantitative Data Summary
Published data on the antimicrobial activity of this compound is limited, with studies often indicating a lack of significant activity compared to its analogue, Amicoumacin A. The structural differences, particularly the absence of a critical amide group in this compound, are believed to be responsible for this difference in potency.[7]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Amicoumacin A | Helicobacter pylori (various strains) | 0.75 - 2.5 | [5] |
| Amicoumacin B | Helicobacter pylori (various strains) | No activity observed | [5] |
| This compound | Helicobacter pylori (various strains) | No activity observed | [5] |
| Amicoumacin A | Bacillus subtilis BR151 | 100 | [3] |
| Amicoumacin A | Methicillin-resistant Staphylococcus aureus ATCC43300 | 4.0 | [3] |
Mechanism of Action: Amicoumacin Family
The antibacterial mechanism has been primarily elucidated for Amicoumacin A. It functions by binding to the E-site of the bacterial ribosome. This binding event stabilizes the interaction between the ribosome, mRNA, and the E-site tRNA, which ultimately inhibits the translocation step of protein synthesis.[3] The C-12' amide group found in Amicoumacin A is considered a critical pharmacophore for this activity.[7] this compound lacks this functional group, which is consistent with its reported lack of antibacterial efficacy.
Caption: Mechanism of action for active Amicoumacin analogues.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the determination of this compound's MIC value using the broth microdilution method in 96-well microtiter plates.[6][8]
1. Materials
-
This compound
-
Test microorganism(s) (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[8]
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO, if required for solubility)[8]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes, pipettes, and multichannel pipettors
-
Incubator (35 ± 2°C)
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). If DMSO is used, the final concentration in the assay should not exceed 1%, as it can affect bacterial growth.[8]
-
The stock solution should be prepared at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL for a final test range up to 128 µg/mL).[2]
-
Sterilize the stock solution by membrane filtration if not prepared aseptically.
3. Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2] A common dilution is 1:150 followed by a 1:2 dilution during inoculation.[2]
4. Broth Microdilution Procedure
-
Dispense 100 µL of sterile MHB into all wells (Columns 1-12) of a 96-well plate.
-
Add 100 µL of the prepared this compound working solution (at twice the highest desired final concentration) to the wells in Column 1. This results in a total volume of 200 µL.
-
Using a multichannel pipettor, mix the contents of Column 1 by pipetting up and down, then transfer 100 µL from Column 1 to Column 2.
-
Repeat this two-fold serial dilution process across the plate to Column 10.
-
After mixing Column 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL.
-
Column 11 will serve as the growth control (no drug), and Column 12 will serve as the sterility control (no bacteria).[9]
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 3) to wells in Columns 1-11. Do not add bacteria to Column 12.
-
The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.
5. Incubation
-
Seal the plate with a breathable film or place it in a container with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1][6]
6. Reading and Interpreting Results
-
Following incubation, examine the plate for bacterial growth. The sterility control (Column 12) should show no growth (clear broth). The growth control (Column 11) should show distinct turbidity.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[2]
-
Results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[3]
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Amicoumacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin C is a member of the amicoumacin group of antibiotics, which are known for their antibacterial, antifungal, and anti-inflammatory properties.[1][2] These compounds are produced by various bacterial species, including Bacillus pumilus and Bacillus subtilis.[3][4] The purification of this compound from fermentation broths or synthetic mixtures is a critical step for its structural elucidation, biological activity assessment, and further development as a potential therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of this compound due to its high resolution and efficiency. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Data Presentation
Table 1: Summary of Analytical HPLC Conditions for Amicoumacin Analysis
| Parameter | Condition | Reference |
| Column | Nucleosil 5C18 (4.5 mm ID x 15 cm) | [3] |
| Mobile Phase | 0.025 M KH2PO4-CH3CN (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Detection | Not Specified | |
| Retention Time (this compound) | Approx. 12 min |
Table 2: Summary of Semi-Preparative HPLC Conditions for this compound Purification
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Phenomenex Luna C18 (10 mm x 250 mm, 5 µm) | Not Specified | |
| Mobile Phase | Gradient: Acetonitrile-H2O (from 30% to 50% MeCN) | Gradient: Methanol (B129727)/water (50% MeOH) | |
| Flow Rate | Not Specified | 2.0 mL/min | |
| Detection | UV (Waters 2475) | UV (246 and 314 nm) | |
| Yield | 18.0 mg (from 0.39 g of crude fraction) | Not Specified |
Experimental Protocols
Sample Preparation from Bacterial Fermentation
A crucial first step in the purification of this compound is the extraction of the crude compound from the bacterial culture.
Protocol:
-
Fermentation: Culture a known Amicoumacin-producing bacterial strain, such as Bacillus subtilis, in a suitable medium (e.g., SYT medium) at 25°C with agitation for approximately 4 days.
-
Extraction: Extract the whole fermentation broth (20 L) with an equal volume of ethyl acetate (B1210297) three times.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Initial Fractionation: The crude extract can be subjected to preliminary fractionation using techniques like open column chromatography on ODS (octadecylsilane) with a step gradient of methanol in water to enrich the fraction containing this compound.
Analytical HPLC Method
This protocol is suitable for the initial analysis of crude extracts or fractions to identify the presence and retention time of this compound.
Protocol:
-
Instrument Setup:
-
Column: Nucleosil 5C18, 4.5 mm ID x 15 cm.
-
Mobile Phase: Prepare a solution of 0.025 M potassium dihydrogen phosphate (B84403) (KH2PO4) and acetonitrile (B52724) (CH3CN) in a 70:30 ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detector: Set the UV detector to an appropriate wavelength for detecting amicoumacins (e.g., 246 nm or 314 nm).
-
-
Sample Injection: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.
-
Data Acquisition: Monitor the chromatogram to determine the retention time of the peak corresponding to this compound.
Semi-Preparative HPLC for Purification
This protocol is designed for the isolation of larger quantities of pure this compound from enriched fractions.
Protocol:
-
Instrument Setup:
-
Column: Use a semi-preparative C18 column, such as a Phenomenex Luna C18 (10 mm x 250 mm, 5 µm).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: Develop a suitable gradient to separate this compound from other related compounds. A starting point could be a linear gradient from 30% to 50% Acetonitrile in water.
-
Flow Rate: Set the flow rate according to the column manufacturer's recommendations (e.g., 2.0 mL/min).
-
Detector: Use a UV detector set at a wavelength where this compound has strong absorbance (e.g., 246 nm and 314 nm).
-
-
Sample Injection: Dissolve the enriched fraction containing this compound in a suitable solvent (e.g., methanol) and inject a larger volume onto the semi-preparative column.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Drying: Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.
Mandatory Visualization
References
Application Notes and Protocols: Antibacterial Susceptibility Testing of Amicoumacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin C is an isocoumarin (B1212949) antibiotic produced by various species of Bacillus, notably Bacillus subtilis.[1][2] Structurally, it is part of the amicoumacin group of compounds which are known to possess a range of biological activities. While Amicoumacin A is recognized for its potent antibacterial properties, this compound, along with Amicoumacin B, is often reported to be biologically inactive or significantly less active.[3][4][5] These application notes provide a framework for the antibacterial susceptibility testing of this compound, offering standardized protocols to evaluate its efficacy, and contextualizing its activity within the broader family of amicoumacins. This compound is reported to function by inhibiting bacterial protein synthesis through its interaction with the 30S ribosomal subunit.
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial activity of the amicoumacin family is primarily attributed to the inhibition of protein synthesis. Amicoumacin A has been shown to bind to the E-site of the ribosome, which interferes with the translocation step of translation. This compound is also understood to target the ribosome, specifically the 30S subunit, to disrupt protein synthesis.
Caption: Signaling pathway of this compound's mechanism of action.
Data Presentation: Antibacterial Activity of this compound
The following table summarizes the reported antibacterial activity of this compound. It is important to note that literature suggests this compound has minimal to no activity against a range of bacteria, especially when compared to Amicoumacin A.
| Compound | Bacterial Strain | Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Bacillus subtilis 1779 | Not Specified | > 100 | |
| Staphylococcus aureus UST950701-005 | Not Specified | > 100 | ||
| Amicoumacin A (for comparison) | Bacillus subtilis 1779 | Not Specified | 20.0 | |
| Staphylococcus aureus UST950701-005 | Not Specified | 5.0 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | Not Specified | 4.0 | ||
| Helicobacter pylori strains (average) | Not Specified | 1.4 |
Experimental Protocols
Standardized methods for antibacterial susceptibility testing are crucial for obtaining reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines. Below are detailed protocols for two common methods.
Caption: General workflow for antibacterial susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of the microtiter plate. The concentration range should be selected based on expected activity; for this compound, a high concentration range may be necessary.
-
Typically, this involves adding a volume of the drug to the first well and then transferring half of that volume to subsequent wells containing fresh broth.
-
-
Inoculation:
-
Inoculate each well (containing the serially diluted this compound) with the prepared bacterial inoculum.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Controls:
-
Growth Control: A well containing only the inoculated broth with no this compound.
-
Sterility Control: A well containing uninoculated broth to check for contamination.
-
Positive Control: If available, a well-known antibiotic can be used as a positive control.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation (if not commercially available):
-
Aseptically apply a precise volume of the this compound solution onto sterile blank paper disks and allow them to dry completely. The amount of this compound per disk should be standardized.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
-
Disk Application:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which are specific for each antibiotic and bacterial species. For novel compounds like this compound, these breakpoints would need to be determined through extensive studies correlating zone diameters with MIC values and clinical outcomes.
-
References
- 1. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
- 2. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin C: A Versatile Tool for Probing Ribosomal Dynamics and Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amicoumacin C, a member of the amicoumacin group of antibiotics, is a potent inhibitor of protein synthesis. Its unique mechanism of action, which involves binding to the ribosomal E site and stabilizing mRNA interaction, makes it an invaluable tool for studying the intricate functions of the ribosome. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate various aspects of ribosomal activity, from translation initiation and elongation to translocation.
Mechanism of Action
This compound targets the small ribosomal subunit (30S in bacteria, 40S in eukaryotes) and binds to a highly conserved region in the E site.[1][2][3][4] Unlike many other ribosomal antibiotics that cause steric hindrance, this compound tethers the mRNA to the 16S rRNA (in bacteria), effectively stabilizing its interaction with the ribosome.[2][3][4] This stabilization has profound consequences on the dynamics of translation, primarily by impeding the movement of the mRNA relative to the small ribosomal subunit.[2][4]
The key effects of Amicoumacin on ribosomal function include:
-
Inhibition of Translocation: The primary inhibitory mechanism of Amicoumacin is the interference with the translocation step of elongation.[1][2][3][5] It reduces the rate of peptidyl-tRNA movement from the A site to the P site.[1][5]
-
Impediment of Initiation: this compound significantly reduces the rate of functional 70S initiation complex (IC) formation, by as much as 30-fold.[1][5] It can also promote the formation of erroneous 30S initiation complexes, although these are often prevented from proceeding to elongation by initiation factor IF3.[1][5]
-
No Direct Interference with Peptide Bond Formation: Notably, Amicoumacin does not directly inhibit the peptidyl transferase activity of the ribosome.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative effects of Amicoumacin A (a closely related and well-studied analogue of this compound) on bacterial translation.
| Parameter | Effect of Amicoumacin A | Reference |
| Rate of 70S Initiation Complex Formation | Reduced by 30-fold | [1][5] |
| Dipeptide (fMet-[14C]Phe) Formation | 72 ± 7% (similar to control at 73 ± 8%) | [1][5] |
| Compound | Target Organism/System | MIC/IC50 | Reference |
| Amicoumacin A | Bacillus subtilis BR151 | 100 µg/mL | [6] |
| N-acetyl-amicoumacin A | Bacillus subtilis BR151 | ≥ 200 µg/mL | [6] |
| Amicoumacin A | MRSA | < 1 µg/mL | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to study ribosomal function using this compound.
In Vitro Translation Inhibition Assay
This assay measures the overall inhibitory effect of this compound on protein synthesis using a cell-free translation system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract, rabbit reticulocyte lysate)
-
Reporter mRNA (e.g., encoding luciferase or GFP)
-
This compound stock solution (in DMSO or water)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled tRNA)
-
Translation buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare Translation Reactions: In a microcentrifuge tube, assemble the translation reaction mixture according to the manufacturer's instructions for the cell-free system. A typical reaction includes the cell extract, buffer, amino acids, and energy source.
-
Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control (vehicle only).
-
Initiate Translation: Add the reporter mRNA to each reaction tube to start translation.
-
Incubate: Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli S30 extract) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction and Precipitate Protein: Stop the reaction by adding cold TCA to a final concentration of 10%. This will precipitate the newly synthesized proteins.
-
Collect Precipitate: Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash: Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Quantify:
-
Radiolabeling: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Fluorescence: If using a fluorescent reporter, measure the fluorescence of the reaction mixture directly in a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the results to determine the IC50 value.
Kinetic Analysis of Translation Initiation
This protocol uses rapid kinetic techniques to measure the effect of this compound on the rate of 70S initiation complex formation.
Materials:
-
Purified 30S and 50S ribosomal subunits
-
Initiation factors (IF1, IF2, IF3)
-
Initiator tRNA (fMet-tRNAfMet), fluorescently labeled
-
mRNA with a defined start codon
-
GTP
-
This compound
-
Stopped-flow apparatus
Protocol:
-
Prepare Ribosomal Complexes:
-
Pre-incubate 30S subunits with mRNA, IF1, IF3, and this compound (or vehicle control).
-
In a separate syringe of the stopped-flow instrument, prepare the complex of IF2, GTP, and fluorescently labeled fMet-tRNAfMet.
-
-
Rapid Mixing: Rapidly mix the contents of the two syringes in the stopped-flow instrument.
-
Monitor Fluorescence: Monitor the change in fluorescence over time as the fMet-tRNAfMet binds to the 30S initiation complex.
-
Data Analysis: Fit the kinetic traces to appropriate exponential equations to determine the observed rate constants (kobs) for initiation complex formation in the presence and absence of this compound.
Translocation Inhibition Assay
This assay directly measures the effect of this compound on the translocation step of elongation.
Materials:
-
Pre-translocation ribosomal complexes (containing deacylated tRNA in the P site and peptidyl-tRNA in the A site)
-
Elongation factor G (EF-G)
-
GTP
-
This compound
-
A method to monitor the movement of tRNA (e.g., fluorescence resonance energy transfer (FRET) between labeled tRNAs, or a filter-binding assay to detect the release of deacylated tRNA from the E site)
Protocol:
-
Prepare Pre-translocation Complexes: Assemble pre-translocation complexes by incubating 70S ribosomes with mRNA, P-site deacylated tRNA, and A-site peptidyl-tRNA.
-
Add Inhibitor: Add this compound or vehicle control to the pre-translocation complexes.
-
Initiate Translocation: Start the translocation reaction by adding EF-G and GTP.
-
Monitor Translocation: Monitor the reaction over time using the chosen method (e.g., FRET change, release of labeled tRNA).
-
Data Analysis: Determine the rate of translocation in the presence and absence of this compound.
Visualizations
Caption: Mechanism of this compound action on the ribosome.
Caption: General workflow for studying ribosomal function with this compound.
References
- 1. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 6. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Antibacterial Properties of Amicoumacin C
Introduction
The amicoumacins are a family of isocoumarin (B1212949) antibiotics produced by various bacteria, including Bacillus and Xenorhabdus species.[1][2] The most studied member, Amicoumacin A, exhibits a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[1][3] Amicoumacin C, along with Amicoumacin B, is a related compound often found in culture broths, typically resulting from the transformation of the more active Amicoumacin A in aqueous solutions.[4]
The primary antibacterial mechanism of the amicoumacin class is the inhibition of protein synthesis.[5][6] Amicoumacin A achieves this by binding to the bacterial ribosome's small subunit (30S) at the E-site, which stabilizes the interaction between the mRNA and the 16S rRNA.[7] This action impedes the translocation step of elongation, ultimately halting protein production.[3][8] While Amicoumacin A has demonstrated significant activity against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), this compound is generally reported to be biologically inactive or significantly less potent.[2][9]
These application notes provide detailed protocols for the systematic evaluation of this compound's antibacterial potential. The described experiments will allow researchers to determine its minimum inhibitory concentration (MIC), assess its killing kinetics, and investigate its mechanism of action.
Quantitative Data Summary
To establish a baseline for experimentation, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Amicoumacins A and C against representative bacterial strains. Note the significant difference in potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Amicoumacin A | Bacillus subtilis BR151 | 100 | [9] |
| Bacillus subtilis 1779 | 20.0 | [2] | |
| Staphylococcus aureus UST950701-005 | 5.0 | [2] | |
| Methicillin-resistant S. aureus (MRSA) ATCC43300 | 4.0 | [2] | |
| This compound | Bacillus subtilis 1779 | > 100 | [9] |
| Staphylococcus aureus UST950701-005 | > 100 | [9] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[10][11]
Materials:
-
This compound
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis BR151)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube with 5 mL of CAMHB. c. Incubate at 37°C until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it further in CAMHB to twice the highest desired concentration. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 11 of a designated row. c. Add 200 µL of the starting this compound solution (2x concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will be a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (from step 1d) to wells 1 through 11. This brings the final volume in each well to 200 µL and the drug concentrations to the desired final test range. b. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.[10] c. Seal the plate and incubate at 37°C for 16-24 hours.[10]
-
Result Interpretation: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[10][11]
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a bacterial population over time, determining whether its effect is bactericidal (killing) or bacteriostatic (inhibiting growth).[12][13]
Materials:
-
Materials from Protocol 1
-
Sterile flasks or tubes for culture
-
Sterile PBS for serial dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Procedure:
-
Preparation: a. Prepare a logarithmic phase bacterial culture in CAMHB as described in Protocol 1 (step 1a-c). Adjust the concentration to approximately 1-2 x 10⁸ CFU/mL. b. Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC, if an MIC is determined). Include a growth control flask with no antibiotic. c. Dilute the bacterial culture into the flasks to achieve a starting inoculum of ~5 x 10⁵ CFU/mL.
-
Time-Course Sampling: a. Incubate the flasks at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[12]
-
Colony Forming Unit (CFU) Enumeration: a. Perform 10-fold serial dilutions of each collected aliquot in sterile PBS. b. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on plates that contain between 30 and 300 colonies.
-
Data Analysis: a. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)[12] b. Convert the CFU/mL values to log₁₀ CFU/mL. c. Plot log₁₀ CFU/mL versus time for each concentration. d. Interpretation :
Protocol 3: In Vitro Translation Inhibition Assay
This protocol provides a framework to test the hypothesis that this compound, like Amicoumacin A, inhibits bacterial protein synthesis. This can be performed using a cell-free transcription-translation system.
Materials:
-
Commercial E. coli S30 cell-free extract system for transcription/translation
-
Reporter plasmid (e.g., containing lacZ or luciferase gene)
-
This compound
-
Control antibiotics (e.g., Kanamycin as a known translation inhibitor, Ampicillin as a non-inhibitor)
-
Amino acid mix (may include a radiolabeled amino acid like ³⁵S-methionine)
-
Incubation buffer and other reagents supplied with the kit
Procedure:
-
Reaction Setup: a. On ice, set up reaction tubes according to the manufacturer's protocol. A typical reaction includes S30 extract, buffer, amino acid mix, reporter plasmid, and nuclease-free water. b. Prepare a series of tubes with varying concentrations of this compound. c. Include a no-drug control (negative control) and a positive control with a known translation inhibitor (e.g., Kanamycin).
-
Incubation: a. Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation of the reporter gene.
-
Detection of Protein Synthesis: a. The method of detection depends on the reporter gene used:
- Luciferase: Add luciferase substrate and measure luminescence using a luminometer.
- β-galactosidase (lacZ): Add a colorimetric substrate (e.g., ONPG) and measure absorbance at the appropriate wavelength.
- Radiolabeling: Precipitate the synthesized proteins, collect on a filter, and measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. b. Plot percent inhibition versus this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis). A dose-dependent decrease in reporter signal suggests inhibition of translation.
References
- 1. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
methods for preparing Amicoumacin C stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin C is a potent antibiotic belonging to the amicoumacin family of natural products, which have demonstrated a range of biological activities including antibacterial, antifungal, and anticancer properties.[1][][3] It is a derivative of Amicoumacin A and is produced by various bacteria, including Bacillus species.[1][] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in laboratory settings. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research use.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₇ | |
| Molecular Weight | 406.43 g/mol | |
| Appearance | Colorless Crystal | |
| Storage of Powder | Store at < -15°C in a well-closed container. |
Solubility
| Solvent | Recommended for Stock Solutions | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Yes | Commonly used for related amicoumacins in biological assays. High purity, anhydrous DMSO is recommended. |
| Methanol (B129727) | Yes | Stated as a solvent for this compound. High purity, anhydrous methanol is recommended. |
| Ethanol (B145695) | Potentially | While not explicitly stated for this compound, ethanol is a common solvent for many antibiotics. |
Note on Aqueous Solubility: Amicoumacin A is known to be unstable in aqueous solutions and can degrade to this compound. Therefore, preparing primary stock solutions of this compound in aqueous buffers is not recommended due to potential stability issues. If working concentrations in aqueous media are required, the final dilution from a non-aqueous stock solution should be made immediately before use.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.
Materials:
-
This compound powder (MW: 406.43 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: In a fume hood or other ventilated area, carefully weigh out 4.06 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution, you need 0.01 moles/liter. For 1 mL (0.001 L), you need 0.00001 moles.
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.00001 mol x 406.43 g/mol x 1000 mg/g = 4.06 mg
-
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the main stock.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Methanol
This protocol provides a method for preparing a 10 mg/mL stock solution in methanol.
Materials:
-
This compound powder
-
High-purity, anhydrous Methanol
-
Sterile, glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh this compound: Weigh out 10 mg of this compound powder and transfer it to a sterile glass vial.
-
Add Methanol: Add 1 mL of high-purity, anhydrous methanol to the vial.
-
Dissolve: Securely cap the vial and vortex until the powder is fully dissolved.
-
Aliquot: Distribute the stock solution into smaller, single-use aliquots in sterile glass vials.
-
Storage: Store the aliquots at -20°C, protected from light.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing and using this compound stock solutions.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Ventilation: Handle the powdered form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste materials, including empty vials, used tips, and excess solutions, in accordance with your institution's guidelines for chemical waste.
Stability and Storage Recommendations
-
Powder: Store the solid form of this compound at or below -15°C in a tightly sealed container to protect it from moisture and light.
-
Stock Solutions:
-
Store stock solutions in DMSO or methanol at -20°C or -80°C for long-term stability.
-
To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
-
Protect solutions from light by using amber-colored tubes or by wrapping tubes in aluminum foil.
-
-
Working Solutions: Prepare working dilutions in aqueous media immediately before use, as the stability of this compound in aqueous environments over extended periods is not well-characterized and related compounds are known to be unstable.
References
Application Notes and Protocols for the Isolation of Amicoumacin C from Bacterial Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation and purification of Amicoumacin C, a member of the dihydroisocoumarin class of natural products known for its diverse biological activities. The protocols described herein are compiled from established scientific literature and are intended to guide researchers in developing efficient and effective purification strategies from bacterial fermentation broths, primarily from Bacillus and Xenorhabdus species.
Introduction
Amicoumacins are a group of bioactive compounds produced by various bacteria, including Bacillus subtilis and Xenorhabdus bovienii.[1][2] These compounds exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] this compound, along with its structural analogs Amicoumacin A and B, are often co-produced, necessitating robust purification techniques to isolate the desired compound. The following protocols outline a general workflow from fermentation to the purification of this compound.
Fermentation and Extraction
The initial steps involve the cultivation of the producing bacterial strain and the subsequent extraction of the crude secondary metabolites from the fermentation broth.
Bacterial Fermentation
The choice of fermentation medium and conditions is critical for maximizing the yield of amicoumacins. Several media have been successfully used for the cultivation of amicoumacin-producing strains.
Protocol 1: General Fermentation
-
Prepare the appropriate liquid medium (e.g., SYT, HMM, or Gause's No. 1 broth).[4]
-
Inoculate the medium with a fresh culture of the producing bacterium (e.g., Bacillus subtilis).
-
Incubate the culture at a suitable temperature (e.g., 25-30°C) with agitation (e.g., 160-250 rpm) for a period of 2 to 4 days.
-
Monitor the production of amicoumacins over time, as their concentrations can peak and then degrade. For instance, this compound production may be maximal at 12 hours and decrease significantly by 24 hours.
Extraction of Crude Amicoumacins
Two primary methods are employed for extracting amicoumacins from the fermentation broth: liquid-liquid extraction and solid-phase extraction.
Protocol 2: Liquid-Liquid Extraction
-
Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 14,000 x g for 20 minutes).
-
Extract the clarified supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol. Repeat the extraction process three times to ensure complete recovery.
-
Pool the organic fractions and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 3: Solid-Phase Extraction (SPE)
This method is particularly useful for large-scale cultures and can prevent the degradation of target compounds by capturing them from the medium as they are produced.
-
Add a sterile adsorbent resin (e.g., Amberlite XAD-7 or Diaion HP-20) to the fermentation medium at the start of the culture.
-
After the desired fermentation period, collect the resin by filtration.
-
Wash the resin with water to remove salts and other polar impurities.
-
Elute the captured amicoumacins from the resin using organic solvents such as methanol (B129727) and acetone.
-
Combine the organic eluates and evaporate the solvent under reduced pressure to obtain the crude extract.
The overall workflow for fermentation and extraction is depicted below.
Caption: Workflow for Fermentation and Extraction of Amicoumacins.
Purification of this compound
The purification of this compound from the crude extract is typically achieved through a multi-step chromatographic process.
Initial Fractionation by Flash Chromatography
The crude extract is first subjected to flash chromatography to separate the components based on their polarity.
Protocol 4: Reversed-Phase Flash Chromatography
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a reversed-phase C18 flash chromatography column.
-
Elute the column with a step gradient of increasing concentrations of methanol in water. A typical gradient might be 20%, 40%, 60%, 80%, and 100% methanol.
-
Collect fractions at each step of the gradient.
-
Analyze the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing amicoumacins. This compound and its derivatives are often found in the more non-polar fractions (e.g., 80% methanol).
High-Performance Liquid Chromatography (HPLC) Purification
The fractions enriched with this compound are then subjected to one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.
Protocol 5: Semi-Preparative RP-HPLC
-
Combine and concentrate the this compound-containing fractions from the flash chromatography step.
-
Dissolve the concentrated material in the HPLC mobile phase.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute the column with a gradient of acetonitrile (B52724) or methanol in water, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A linear gradient from a low to a high percentage of the organic solvent is typically used.
-
Monitor the elution profile using a UV detector at wavelengths such as 246 nm and 314 nm.
-
Collect the peaks corresponding to this compound.
-
Verify the purity of the collected fractions by analytical HPLC-MS.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation.
The purification workflow is illustrated in the diagram below.
Caption: Purification Workflow for this compound.
Data Presentation
The following tables summarize key quantitative parameters for the isolation of this compound and related compounds.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value/Description | Reference |
| Bacterial Strains | Bacillus subtilis, Xenorhabdus bovienii | |
| Fermentation Media | SYT (seawater-based), HMM, Gause's No. 1 | |
| Incubation Time | 2 - 4 days | |
| Extraction Solvents | Butanol, Ethyl Acetate, Methanol/Acetone | |
| SPE Resins | Amberlite XAD-7, Diaion HP-20 |
Table 2: Chromatographic Purification Parameters
| Parameter | Description | Reference |
| Flash Chromatography | ||
| Stationary Phase | Reversed-Phase C18 | |
| Mobile Phase | Step gradient of Methanol in Water (20% to 100%) | |
| HPLC | ||
| Stationary Phase | Reversed-Phase C18 (analytical and semi-preparative) | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | |
| Detection | UV at 246 nm and 314 nm |
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from bacterial fermentation broths. Researchers should note that the optimal conditions for fermentation, extraction, and chromatography may vary depending on the specific bacterial strain and the scale of production. Therefore, some degree of optimization may be necessary to achieve the desired purity and yield of this compound. The use of analytical techniques such as LC-MS and NMR is essential for monitoring the purification process and for the structural elucidation and verification of the final product.
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
degradation of Amicoumacin A to Amicoumacin C in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amicoumacin A, focusing specifically on its degradation to Amicoumacin C under experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Amicoumacin A sample is losing its antibacterial activity much faster than expected. What could be the cause?
A1: The most likely cause is the degradation of the biologically active Amicoumacin A into its inactive forms, this compound and B.[1] Amicoumacin A is known to be highly unstable in aqueous solutions, especially under physiological conditions.[1][2] This degradation process involves an intramolecular cyclization (lactonization) that converts Amicoumacin A to this compound.[1][3] This conversion leads to a significant loss of antibacterial activity, as this compound is considered biologically inactive.[1]
Q2: I'm observing unexpected peaks in my HPLC analysis of an Amicoumacin A sample. Could this be related to degradation?
A2: Yes, the appearance of new peaks is a strong indicator of degradation. Amicoumacin A is the primary compound, but it can be a precursor to other derivatives.[3] As it degrades, you will see a decrease in the peak corresponding to Amicoumacin A and the emergence of new peaks corresponding to this compound and subsequently Amicoumacin B.[1] Time-course analyses have shown that while Amicoumacin A and C levels might peak around 12 hours, they rapidly degrade within 24 hours, with a simultaneous increase in other derivatives.[3][4]
Q3: What specific experimental conditions accelerate the degradation of Amicoumacin A to this compound?
A3: The degradation is significantly influenced by the composition of the medium.
-
Aqueous Solutions: Amicoumacin A is exceptionally unstable in aqueous solutions.[1]
-
Physiological Conditions: The degradation is rapid under physiological pH and temperature, with a reported half-life of less than 2 hours.[1][2]
-
Culture Media: The degradation to this compound is readily observed in common bacterial culture media like LB broth.[3] In contrast, the cyclization is not observed in pure water, indicating that components within the medium catalyze the degradative lactone formation.[3]
Q4: How can I minimize the degradation of Amicoumacin A during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Solvent Choice: Prepare stock solutions in a non-aqueous solvent like methanol (B129727) (CH₃OH) and store them at low temperatures.[3] Dilute into aqueous buffers or media immediately before use.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate. For storage of aqueous solutions, refrigeration (2-8°C) is recommended over room temperature.[5]
-
pH Management: Although specific pH stability data for Amicoumacin A is not detailed in the provided results, stability of antibiotics is generally pH-dependent. If possible, conduct experiments in buffered solutions at a pH that minimizes degradation, which would require preliminary stability testing.
-
Time Limitation: Limit the duration of experiments in aqueous solutions. Given the short half-life, prolonged incubation should be avoided.[1][2]
Q5: Is there a way to monitor the conversion of Amicoumacin A to this compound?
A5: Yes, the conversion can be effectively monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3][6] A time-course study can be set up where aliquots of the Amicoumacin A solution are taken at different time points and analyzed by reversed-phase HPLC to quantify the decrease of Amicoumacin A and the formation of this compound.[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability of Amicoumacin A.
Table 1: Stability of Amicoumacin A under Physiological Conditions
| Parameter | Value | Conditions | Reference |
| Half-life | < 2 hours | Physiological Conditions | [1][2] |
Table 2: Time-Course Analysis of Amicoumacin Metabolites
| Time Point | Observation | Reference |
| 12 hours | Maximal observation of Amicoumacin A and this compound | [3][4] |
| 24 hours | Rapid degradation of Amicoumacin A and C | [3][4] |
| > 24 hours | Concomitant enhancement of other Amicoumacin derivatives | [3][4] |
Experimental Protocols
Protocol 1: Monitoring the Degradation of Amicoumacin A to this compound via HPLC
Objective: To quantify the rate of Amicoumacin A degradation into this compound in a liquid medium.
Materials:
-
Purified Amicoumacin A
-
Sterilized Liquid Broth (LB) medium
-
Pure water (HPLC grade)
-
Methanol (HPLC grade)
-
Reversed-phase HPLC system (e.g., with a C18 column)
-
Incubator/shaker
-
Sterile microcentrifuge tubes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Amicoumacin A in methanol.
-
Experimental Setup:
-
Dispense sterilized LB medium into several sterile tubes.
-
Dispense pure water into a separate set of tubes as a negative control.
-
Spike the LB medium and water tubes with the Amicoumacin A stock solution to a final desired concentration (e.g., 20 µg/mL).
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) with shaking.
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet any precipitates and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reversed-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., a water:acetonitrile gradient with 0.1% formic acid) to separate Amicoumacin A and its degradation products.
-
Monitor the elution profile using a UV detector at a characteristic wavelength for Amicoumacins.
-
-
Data Analysis:
-
Identify the peaks for Amicoumacin A and this compound based on retention times of purified standards.
-
Integrate the peak areas to quantify the concentration of each compound at every time point.
-
Plot the concentration of Amicoumacin A and this compound versus time to determine the degradation kinetics.
-
Visual Diagrams
Caption: Degradation pathway of Amicoumacin A to inactive forms.
Caption: Workflow for monitoring Amicoumacin A degradation.
References
Technical Support Center: Amicoumacin C Purification
Welcome to the technical support center for the purification of Amicoumacin C and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their purification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound.
Q1: My final yield of this compound is extremely low. What are the potential causes and solutions?
A1: Low recovery is a significant challenge in Amicoumacin purification. Several factors can contribute to this issue:
-
Inherent Low Production: The producing strain may naturally generate low titers of the compound. Optimizing fermentation conditions (media, temperature, aeration) can enhance production. For instance, using a "hemolymph-mimetic medium" (HMM) has been shown to increase the production of amicoumacin metabolites in Xenorhabdus bovienii.
-
Compound Instability: Amicoumacin A and C can degrade rapidly, sometimes within 24 hours of production. It is crucial to process the fermentation broth and extracts promptly. Work at lower temperatures (e.g., 4°C) during purification steps whenever possible.
-
Inefficient Extraction: The choice of extraction solvent is critical. Butanol has been effectively used to extract amicoumacins from clarified culture media. Alternatively, using adsorbent resins like Amberlite XAD-7 in the culture medium can help capture the metabolites as they are produced.
-
Losses During Chromatographic Steps: Amicoumacins are often present in a complex mixture of structurally related analogs. Each purification step, especially multi-step HPLC, can lead to significant sample loss. To mitigate this, minimize the number of steps and optimize each one for maximum recovery.
Q2: I'm observing degradation of my sample during the purification process. How can I improve the stability of this compound?
A2: Amicoumacin stability is a well-documented issue. Consider the following strategies:
-
pH Control: The stability of related compounds can be pH-dependent. While specific data for this compound is limited, it is advisable to work with buffered solutions and avoid extreme pH conditions during extraction and chromatography unless required for separation.
-
Temperature Management: Perform all purification steps at reduced temperatures (e.g., 4°C) to minimize enzymatic and chemical degradation. Store fractions and the final product at -20°C or -80°C.
-
Prompt Processing: The rapid degradation of amicoumacins (A and C) within 24 hours necessitates swift processing of the fermentation culture once the peak production is reached.
-
Solvent Choice: Amicoumacin A has been observed to undergo intramolecular cyclization to form this compound in LB medium, but not in pure water, suggesting that media components can catalyze degradation. Using clean, high-purity solvents for chromatography is essential.
Q3: My purified fractions contain multiple, closely-related amicoumacin analogs. How can I improve the separation and achieve higher purity?
A3: The presence of a family of amicoumacin derivatives is a primary purification challenge.
-
High-Resolution Chromatography: Multiple rounds of High-Performance Liquid Chromatography (HPLC) are often necessary. Employing high-resolution reversed-phase columns (e.g., C18) with shallow gradients of organic solvent (like acetonitrile (B52724) or methanol) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), can improve the resolution between closely related analogs.
-
Orthogonal Separation Methods: If co-elution persists with reversed-phase HPLC, consider using an orthogonal separation technique. While not explicitly detailed for this compound in the provided results, techniques like normal-phase chromatography or size-exclusion chromatography could potentially offer different selectivity.
-
Analytical Monitoring: Use a sensitive analytical technique like LC-MS to meticulously track the distribution of this compound and its related impurities across all collected fractions. This allows for the selective pooling of only the purest fractions.
Q4: How do I confirm the identity and purity of my final this compound sample?
A4: A combination of analytical techniques is required for unambiguous identification and purity assessment:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-QTOF-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for confirming the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, ideally with a diode-array detector (DAD) and coupled to a mass spectrometer (LC-MS), should be used to assess purity. The peak area percentage of the target compound relative to all other peaks provides a quantitative measure of purity.
Quantitative Data Summary
The following table summarizes quantitative data from representative amicoumacin purification experiments. These values highlight the typical yields and scales involved.
| Starting Material | Crude Extract / Fraction | Final Purified Compound | Yield | Reference |
| 6 L X. bovienii culture | 1.2 g | 0.7 mg (N-acetyl-amicoumacin C) | ~0.06% (from crude) | |
| 20 L B. subtilis PJS culture | 308 mg (crude fraction) | 1.8 mg (Hetiamacin E) | ~0.58% (from fraction) | |
| 20 L B. subtilis PJS culture | 308 mg (crude fraction) | 2.5 mg (Hetiamacin F) | ~0.81% (from fraction) |
Detailed Experimental Protocol: Purification of Amicoumacin Analogs
This protocol is a composite methodology based on published procedures for the purification of amicoumacin compounds from bacterial cultures.
1. Fermentation and Extraction
-
Culture Growth: Inoculate a suitable production medium (e.g., modified Gause's No. 1 broth or HMM) with the producing strain (e.g., Bacillus subtilis or Xenorhabdus bovienii). Incubate for 2-4 days under appropriate temperature (e.g., 28-30°C) and agitation (e.g., 180-250 rpm).
-
Harvesting: Centrifuge the whole fermentation broth (e.g., at 14,000 x g for 20 minutes) to separate the supernatant from the cell mass.
-
Extraction:
-
Solvent Extraction: Extract the clarified supernatant twice with an equal volume of n-butanol. Pool the organic layers and concentrate under reduced pressure to yield the crude extract.
-
Resin Adsorption: Alternatively, add Diaion HP-20 or Amberlite XAD-7 resin (e.g., 20 g/L) to the culture during fermentation or pass the supernatant through a column packed with the resin. Elute the bound compounds with a gradient of an organic solvent like acetone (B3395972) or methanol (B129727) in water.
-
2. Chromatographic Purification
-
Step 1: Initial Fractionation (Flash Chromatography)
-
Column: Reversed-phase C18 flash column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol or DMSO and adsorb it onto silica (B1680970) or C18 packing material.
-
Elution: Apply a step gradient of increasing methanol or acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the target compound.
-
-
Step 2: Semi-Preparative HPLC Purification
-
Column: Reversed-phase C18 semi-preparative column (e.g., Phenomenex Luna C18, 10 µm, 10.0 × 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.01% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.01% Trifluoroacetic Acid (TFA).
-
-
Elution: Apply a linear gradient (e.g., 10% to 100% Solvent B over 60 minutes) at a suitable flow rate (e.g., 4 mL/min).
-
Detection: Monitor the elution profile using a UV detector at relevant wavelengths (e.g., 246 nm and 314 nm).
-
Fraction Collection: Collect peaks corresponding to the target compound based on retention time. Multiple rounds of semi-preparative HPLC may be required to achieve high purity.
-
3. Final Steps
-
Purity Analysis: Assess the purity of the final sample using analytical HPLC-MS.
-
Structure Confirmation: Confirm the identity of the purified compound using HR-MS and NMR.
-
Solvent Removal: Remove the solvent from the final pure fraction by lyophilization or evaporation under reduced pressure.
Visualized Workflows
The following diagrams illustrate the key processes in this compound purification.
troubleshooting inconsistent results in Amicoumacin C experiments
Welcome to the technical support center for Amicoumacin C experimentation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and ensuring the accuracy and reproducibility of their experiments involving this compound and its related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments. The primary source of inconsistency often lies in the stability of the active parent compound, Amicoumacin A, which readily degrades into the inactive this compound.
Question 1: Why am I observing little to no biological activity with my Amicoumacin sample?
Answer: The most probable cause is the degradation of the biologically active Amicoumacin A into the inactive this compound. Amicoumacin A is highly unstable in aqueous solutions, especially at neutral to alkaline pH.
Troubleshooting Steps:
-
Verify Compound Integrity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your Amicoumacin sample. Compare the chromatogram to a known standard of Amicoumacin A and C. A significant peak corresponding to this compound indicates degradation.
-
Review Solution Preparation and Storage:
-
Prepare stock solutions in a solvent where Amicoumacin A is more stable, such as DMSO, and store them at -20°C or -80°C.
-
For aqueous experimental buffers, prepare fresh solutions immediately before use.
-
If possible, conduct experiments at a slightly acidic pH where Amicoumacin A is more stable.
-
-
Use as a Negative Control: If your sample is confirmed to be predominantly this compound, it can be repurposed as a negative control in your experiments to demonstrate the specificity of Amicoumacin A's effects.
Question 2: My results with Amicoumacin are inconsistent across different experimental batches. What could be the reason?
Answer: Batch-to-batch variability is a classic sign of compound instability. The degree of Amicoumacin A degradation can vary depending on minor differences in solution preparation, storage time, and experimental conditions.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the protocols for solution preparation, storage, and handling are strictly standardized across all experiments.
-
pH Monitoring: The degradation of Amicoumacin A is highly pH-dependent, accelerating at pH 7 and above. Monitor and control the pH of your experimental buffers meticulously.
-
Time Sensitivity: The conversion of Amicoumacin A to C is time-dependent. Plan your experiments to minimize the time the compound spends in aqueous solutions before being added to the assay.
-
Quality Control of New Batches: Always perform a quality control check (e.g., via HPLC) on new batches of Amicoumacin to confirm the identity and purity of the compound.
Question 3: What are the optimal storage conditions for Amicoumacin solutions?
Answer: For long-term storage, Amicoumacin A should be stored as a solid at -20°C. Stock solutions should be prepared in an anhydrous solvent like DMSO and stored at -80°C to minimize degradation. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.
Question 4: At what concentration should I use this compound as a negative control?
Answer: this compound has been shown to be inactive at concentrations of 100 µg/mL or higher, whereas Amicoumacin A exhibits significant activity at much lower concentrations. Therefore, using this compound at the same concentration as Amicoumacin A in your experiment should not produce a biological effect.
Data Presentation
Table 1: Comparative Bioactivity of Amicoumacin A and C
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Amicoumacin A | Bacillus subtilis BR151 | 100 | |
| This compound | Bacillus subtilis 1779 | > 100 | |
| Amicoumacin A | Staphylococcus aureus UST950701-005 | 5.0 | |
| This compound | Staphylococcus aureus UST950701-005 | > 100 | |
| Amicoumacin A | Methicillin-resistant Staphylococcus aureus ATCC43300 | 4.0 | |
| Amicoumacin A | Helicobacter pylori (average) | 1.4 |
Table 2: pH-Dependent Degradation of Amicoumacin A to this compound
| pH | Rate-Limiting Step (A -> C) Kinetic Constant (h⁻¹) | Half-life of Amicoumacin A (approx. hours) | Reference |
| 5 | ~0.05 | 13.9 | |
| 6 | ~0.15 | 4.6 | |
| 7 | ~0.4 | 1.7 | |
| 8 | ~0.5 | 1.4 | |
| 9 | ~0.5 | 1.4 |
Experimental Protocols
Protocol 1: HPLC Analysis of Amicoumacin A and C Purity
This protocol provides a general method for separating and quantifying Amicoumacin A and C to assess sample purity.
Materials:
-
Reversed-phase C18 HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
Amicoumacin sample
-
Reference standards for Amicoumacin A and C
Procedure:
-
Prepare the mobile phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Dissolve the Amicoumacin sample and reference standards in a suitable solvent (e.g., DMSO) to a known concentration.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and standards.
-
Run a gradient elution, for example, from 10% to 100% Solvent B over 60 minutes.
-
Detect the compounds using a UV detector at a wavelength of 246 nm and 314 nm.
-
Analyze the resulting chromatograms to determine the retention times and peak areas for Amicoumacin A and C. Compare the sample to the standards to assess purity.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of Amicoumacin against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Amicoumacin A and C stock solutions
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of Amicoumacin A and C in MHB. The concentration range should typically span from 0.78 to 100 µg/mL.
-
Add the bacterial suspension to each well to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mandatory Visualization
preventing the degradation of Amicoumacin C during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Amicoumacin C during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
This compound is a cyclized derivative of Amicoumacin A. While this compound itself is considered a degradation product of Amicoumacin A, its own stability can be influenced by environmental factors. The primary precursor, Amicoumacin A, is known to be unstable in aqueous solutions, readily undergoing intramolecular lactonization to form the biologically inactive this compound.[1][2] This conversion is pH-dependent and can be catalyzed by components present in culture media such as Lysogeny Broth (LB).[1][3]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term preservation of its integrity, this compound should be stored at temperatures below -15°C in a tightly sealed container.[4] For optimal long-term stability, storage at -70°C is highly recommended, as this temperature significantly slows down potential degradation processes.[5]
Q3: Can I store this compound in a standard freezer (-20°C)?
Storage at -20°C to -25°C can be suitable for short to medium-term storage (up to 3 months) for many antibiotics.[5] However, for this compound, which is known to be sensitive, -70°C or lower is the preferred temperature for long-term storage to minimize any potential degradation.
Q4: How does pH affect the stability of this compound?
The stability of the parent compound, Amicoumacin A, is pH-dependent, readily converting to this compound in solution.[1] While specific data on the pH stability of this compound is limited, isocoumarin (B1212949) compounds can be susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to maintain solutions of this compound at a slightly acidic to neutral pH (around 5.0-7.0) to enhance stability.[6][7]
Q5: Is this compound sensitive to light?
Yes, isocoumarins, the chemical class to which this compound belongs, are known to be susceptible to photodegradation.[8][9][10][11] Therefore, it is crucial to protect this compound, both in solid form and in solution, from exposure to light. Use amber vials or wrap containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in solution. | Prepare fresh solutions before each experiment. Avoid prolonged storage of solutions, even at 4°C. If solutions must be stored, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
| Instability in experimental buffer or medium. | Assess the pH of your experimental buffer. If possible, adjust to a slightly acidic pH (around 5.0-6.0). Minimize the time this compound is in the solution before use. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound. | Review storage conditions of the stock compound. Ensure it is stored at <-15°C (ideally -70°C) and protected from light.[4] Analyze a freshly prepared solution from a new vial to confirm the identity of the main peak. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Inconsistent experimental results | Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Photodegradation during handling. | Perform all experimental manipulations with this compound under subdued light conditions. Use opaque or amber-colored tubes and plates. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water and methanol (B129727) (HPLC grade)
- Phosphate buffer (pH 5.0, 7.0, and 9.0)
- Photostability chamber
- Heating block or oven
2. Procedure:
- Acid and Base Hydrolysis:
- Dissolve this compound in 0.1 M HCl and 0.1 M NaOH separately to a final concentration of 1 mg/mL.
- Incubate solutions at 60°C for 24 hours.
- At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it, and dilute with mobile phase for HPLC analysis.
- Oxidative Degradation:
- Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL.
- Incubate the solution at room temperature for 24 hours, protected from light.
- Withdraw and analyze aliquots at 0, 4, 8, and 24 hours.
- Thermal Degradation:
- Store solid this compound at 60°C for 7 days.
- Prepare a solution of this compound (1 mg/mL) in methanol and heat at 60°C for 24 hours.
- Analyze samples at the beginning and end of the incubation period.
- Photodegradation:
- Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
- Analyze the samples and compare them with a control sample stored in the dark.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
- Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: UV detection at the λmax of this compound (e.g., 247 nm and 315 nm).[12]
- Injection Volume: 10-20 µL
- Column Temperature: 25-30°C
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity should be demonstrated by showing that degradation product peaks are well-resolved from the this compound peak.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container | Light Condition |
| Long-Term Storage | -70°C or lower | > 3 months | Tightly sealed, airtight vial | Protected from light |
| Short-Term Storage | -20°C to -25°C | < 3 months | Tightly sealed, airtight vial | Protected from light |
| Working Solution | -80°C (aliquots) | Weeks | Tightly sealed, opaque tubes | Protected from light |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation.[5][13] | Store at low temperatures as recommended. |
| pH | Susceptible to hydrolysis in acidic and alkaline conditions.[1] | Maintain solutions at a slightly acidic to neutral pH (5.0-7.0). |
| Light | Can undergo photodegradation.[8][9][10][11] | Protect from light at all times. |
| Oxidation | Potential for oxidative degradation. | Store in airtight containers; consider inert gas overlay for long-term storage of solutions. |
| Freeze-Thaw Cycles | Can lead to degradation of molecules in solution. | Prepare single-use aliquots of stock solutions. |
Visualizations
Caption: Degradation pathway of Amicoumacin A to inactive forms.
Caption: Workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isocoumarins via Light-Driven Carboxylative Cyclization Reaction of o-Ethynyl Aryl Bromides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Amicoumacin C stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amicoumacin C. The information addresses common issues related to its stability and activity that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Amicoumacin A, B, and C?
Amicoumacin A is the primary biologically active antibiotic in this family. However, it is unstable in aqueous solutions and degrades into this compound through intramolecular cyclization. This compound is an intermediate product that can then hydrolyze to form Amicoumacin B.[1] This transformation is a critical factor to consider in experimental design, as the conversion from the active Amicoumacin A to the largely inactive this compound can significantly impact results.
Q2: What is the reported biological activity of this compound?
The scientific literature consistently reports that this compound is a biologically inactive or, at best, weakly active compound, especially when compared to its precursor, Amicoumacin A.[1] Some early reports suggested moderate antibacterial activity for this compound, but more recent and extensive studies have found it to be inactive at concentrations as high as 100 µg/mL or 1 mg/mL.[1] Its formation is generally considered a degradation pathway that leads to a loss of the desired antibiotic effect.
Q3: At what pH is Amicoumacin A most unstable and likely to convert to this compound?
The degradation of Amicoumacin A to this compound is highly dependent on pH. The process accelerates as the pH moves from acidic to neutral, reaching its maximum rate in the pH range of 7 to 9. At a physiological pH of 7.5, the conversion of Amicoumacin A to this compound and subsequently to Amicoumacin B can be observed over time.
Q4: Is there any known biological activity for derivatives of this compound?
Yes, some derivatives, such as N-acetylthis compound, have been identified. However, these modifications, like the conversion to this compound itself, are generally associated with a loss of antibacterial activity.[1] N-acetylation is considered a resistance mechanism or a way for the producing organism to detoxify the active Amicoumacin A.
Troubleshooting Guide
Issue 1: Loss of Antibacterial Activity in Amicoumacin Samples
-
Possible Cause: Your sample of Amicoumacin A may have degraded into the inactive this compound. This is particularly likely if the sample has been stored in an aqueous solution, especially at neutral or alkaline pH.
-
Troubleshooting Steps:
-
pH Verification: Check the pH of your stock solutions and experimental media. If the pH is between 7 and 9, the rate of Amicoumacin A degradation will be at its highest.
-
Fresh Preparations: Prepare fresh solutions of Amicoumacin A immediately before use.
-
Storage Conditions: If short-term storage of solutions is necessary, consider using an acidic buffer (pH < 7) and low temperatures to slow the rate of degradation. For long-term storage, keep the compound in a dry, solid form at or below -15°C.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze the composition of your amicoumacin sample. This will allow you to quantify the relative amounts of Amicoumacin A, B, and C and confirm if degradation has occurred.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause: The ongoing conversion of Amicoumacin A to this compound during your experiment could lead to variable concentrations of the active compound over time.
-
Troubleshooting Steps:
-
Time-Course Analysis: If your experiments run for several hours, be aware that the concentration of active Amicoumacin A is likely decreasing. It is advisable to run a parallel stability test under your specific experimental conditions (media, temperature, pH) to understand the degradation kinetics.
-
pH Buffering: Ensure your experimental medium is well-buffered to prevent pH shifts that could accelerate degradation.
-
Consider the Degradation Products: Be aware that you are likely working with a mixture of Amicoumacin A, B, and C, not a pure solution of the active compound, especially in longer experiments at physiological pH.
-
Data Presentation
Table 1: Summary of Reported Biological Activities of Amicoumacins
| Compound | Reported Antibacterial Activity | Other Reported Activities |
| Amicoumacin A | Potent activity against various Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria like Helicobacter pylori. | Anti-inflammatory, antiulcer, and potential anticancer activities. |
| Amicoumacin B | Generally reported as inactive or having weak to moderate antibacterial activity compared to Amicoumacin A. | Generally reported to be devoid of pharmacological activity. |
| This compound | Generally reported as inactive or having weak to moderate antibacterial activity.[1] | Generally reported to be devoid of pharmacological activity. |
Experimental Protocols
Protocol 1: General Method for Assessing pH Stability of an Antimicrobial Compound
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9, 11).
-
Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or methanol).
-
Incubation Samples: Dilute the stock solution into each of the prepared buffers to a final desired concentration.
-
Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation Conditions: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Sample Analysis: At each time point, analyze the concentration of the remaining compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the compound versus time for each pH value. From this data, you can calculate the degradation rate constant and the half-life (t½) of the compound at each pH.
Visualizations
Caption: Degradation pathway of Amicoumacin A.
Caption: Workflow for a pH stability study.
References
overcoming limitations of Amicoumacin C in cell-based assays
Welcome to the technical support center for Amicoumacin C and related compounds. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges and limitations encountered during cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its precursors?
A1: Amicoumacin A, the active precursor to this compound, is a potent inhibitor of protein synthesis. It targets the ribosome, binding to the E-site and stabilizing the interaction between the ribosome and mRNA. This action inhibits the translocation step of translation, effectively halting protein production. The binding site for Amicoumacin A is composed of universally conserved nucleotides in the rRNA, which explains its activity against both prokaryotic and eukaryotic cells. This compound itself is generally considered a biologically inactive degradation product of Amicoumacin A.
Q2: Why am I observing low or no activity with this compound in my cell-based assay?
A2: There are several potential reasons for observing low activity with this compound:
-
Inherent Inactivity: this compound is the result of the intramolecular cyclization of the active Amicoumacin A. This structural change leads to a loss of antibacterial and cytotoxic activity.
-
Compound Instability: Amicoumacin A is notably unstable in aqueous solutions under physiological conditions, with a half-life of less than 2 hours, readily converting to inactive forms like this compound. If your experiment relies on the activity of a compound presumed to be Amicoumacin A but has degraded to this compound, you will observe diminished effects.
-
Cellular Permeability: Poor uptake of the compound into the cells can be a significant factor. While specific data on this compound permeability is limited, general formulation strategies can be employed to enhance cellular uptake of similar molecules.
Q3: My Amicoumacin compound is showing high cytotoxicity in both my target cells and control cell lines. How can I improve its selectivity?
A3: The broad-spectrum cytotoxicity of Amicoumacin A is due to its binding site on the ribosome being highly conserved across different domains of life. To improve selectivity, consider the following approaches:
-
Analog Synthesis: The development of stable synthetic analogs of Amicoumacin offers a promising route to modulate activity and selectivity. Total synthesis allows for the creation of derivatives with modified side chains or core structures that may exhibit preferential binding to bacterial or cancer cell ribosomes over healthy mammalian cells.
-
Targeted Delivery: Employing drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could help to concentrate the compound at the desired site of action, thereby reducing off-target effects.
Troubleshooting Guide
Problem 1: Inconsistent results and loss of compound activity over time.
-
Possible Cause: Degradation of the active Amicoumacin A to inactive forms, including this compound. Amicoumacin A is unstable in aqueous solutions and can degrade within hours.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare solutions of Amicoumacin A fresh before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
pH and Temperature Control: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or lower. When preparing working solutions, use buffers at a neutral or slightly acidic pH, if compatible with your assay, as stability can be pH-dependent.
-
Quality Control: Periodically check the integrity of your compound stock using methods like HPLC to ensure it has not degraded.
-
Problem 2: High background cytotoxicity or lack of a clear dose-response curve.
-
Possible Cause: Poor solubility of the Amicoumacin compound in the assay medium, leading to precipitation and non-specific effects.
-
Troubleshooting Steps:
-
Solubility Testing: Determine the maximum soluble concentration of your Amicoumacin analog in the specific cell culture medium you are using.
-
Use of Solubilizing Agents: Consider the use of a low percentage of a biocompatible solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Formulation Development: For in vivo studies or more complex cellular models, exploring formulation strategies such as nanoemulsions may be necessary to improve solubility and bioavailability.
-
Problem 3: Development of resistance in bacterial cell cultures.
-
Possible Cause: Bacteria can develop resistance to Amicoumacin A through enzymatic modification. One documented mechanism is N-acetylation of the primary amino group, which renders the compound inactive.
-
Troubleshooting Steps:
-
Use of Resistant Strains as Controls: If you suspect resistance, include a known resistant bacterial strain in your experiments as a negative control.
-
Combination Therapy: Investigate the use of Amicoumacin in combination with other antibiotics that have different mechanisms of action. This can help to overcome resistance and may lead to synergistic effects.
-
Inhibition of Resistance Enzymes: If the resistance mechanism is known (e.g., a specific acetyltransferase), consider co-administering an inhibitor of that enzyme, if available.
-
Data Presentation
Table 1: Biological Activity of Amicoumacin Analogs
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Amicoumacin A | Bacillus subtilis 1779 | MIC | 20.0 µg/mL | |
| Staphylococcus aureus UST950701-005 | MIC | 5.0 µg/mL | ||
| Methicillin-resistant S. aureus (MRSA) ATCC43300 | MIC | 4.0 µg/mL | ||
| Helicobacter pylori (average) | MIC | 1.4 µg/mL | ||
| HeLa (Human cervical carcinoma) | IC50 | 33.60 µM | ||
| Amicoumacin B | B. subtilis 1779, S. aureus UST950701-005 | MIC | ≥ 100 µg/mL | |
| This compound | B. subtilis 1779, S. aureus UST950701-005 | MIC | ≥ 100 µg/mL | |
| N-acetyl-Amicoumacin A | B. subtilis BR151 | MIC | ≥ 200 µg/mL | |
| Hetiamacin E | Methicillin-sensitive S. epidermidis | MIC | 2-4 µg/mL | |
| Methicillin-resistant S. epidermidis | MIC | 2-4 µg/mL | ||
| Methicillin-sensitive S. aureus | MIC | 8-16 µg/mL | ||
| Methicillin-resistant S. aureus | MIC | 8-16 µg/mL | ||
| Hetiamacin F | Staphylococcus sp. | MIC | 32 µg/mL | |
| Damxungmacin A | A549 (Human lung adenocarcinoma) | IC50 | 13.33 µM | |
| HCT116 (Human colon cancer) | IC50 | 14.34 µM | ||
| HepG2 (Human liver hepatocellular) | IC50 | 13.64 µM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Compound Preparation: Prepare a stock solution of the Amicoumacin compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate. If using a solvent like DMSO, include a vehicle control with the highest concentration of solvent used.
-
Incubation: Seal the plates and incubate at the optimal temperature for the bacterial species (e.g., 37°C) for
Validation & Comparative
Amicoumacin C vs. Amicoumacin A: A Comparative Analysis of Antibacterial Efficacy
A comprehensive review of available data indicates that Amicoumacin A is a significantly more potent antibacterial agent than Amicoumacin C. While Amicoumacin A exhibits notable inhibitory activity against a range of bacteria, particularly Gram-positive strains, this compound is largely considered to be inactive.
This guide provides a detailed comparison of the antibacterial performance of this compound and Amicoumacin A, supported by experimental data from published scientific literature. The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Data Summary: Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of Amicoumacin A and C has been evaluated using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The available data, summarized in the table below, clearly demonstrates the superior antibacterial activity of Amicoumacin A.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Amicoumacin A | Bacillus subtilis 1779 | 20.0 | |
| Staphylococcus aureus UST950701-005 | 5.0 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | ||
| Helicobacter pylori (average) | 1.4 | ||
| This compound | Various bacterial strains | Inactive at 100 µg/mL or 1 mg/mL |
Mechanism of Action: A Tale of Two Molecules
The significant difference in antibacterial activity between Amicoumacin A and C can be attributed to their distinct molecular interactions with the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Amicoumacin A is a potent inhibitor of bacterial translation. It binds to the E-site of the 30S ribosomal subunit, where it interacts with both the 16S rRNA and the mRNA backbone. This binding stabilizes the interaction between the mRNA and the ribosome, ultimately inhibiting the translocation step of protein synthesis and halting bacterial growth.
dot
Figure 1. Mechanism of action of Amicoumacin A.
This compound , in contrast, does not exhibit significant binding to the bacterial ribosome and therefore does not effectively inhibit protein synthesis. This lack of interaction at the molecular target is the primary reason for its observed inactivity as an antibacterial agent. Due to its lack of significant biological activity, there is no established signaling pathway affected by this compound.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Amicoumacin A and C is typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
This protocol outlines the general steps for determining the MIC of a compound against a specific bacterial strain.
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum prepared from a fresh culture and adjusted to a standardized concentration (typically 0.5 McFarland standard).
-
Stock solutions of Amicoumacin A and this compound of known concentrations.
-
-
Serial Dilution:
-
A two-fold serial dilution of each amicoumacin compound is prepared directly in the wells of the 96-well plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
-
Inoculation:
-
Each well containing the diluted amicoumacin and control wells are inoculated with the standardized bacterial suspension. Control wells include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours under conditions suitable for the growth of the test organism.
-
-
Reading and Interpretation:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the amicoumacin that completely inhibits visible growth of the bacteria.
-
dot
A Comparative Guide to the Target Engagement of Amicoumacin C in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bacterial target engagement of Amicoumacin C against its active counterpart, Amicoumacin A, and other well-characterized ribosome-targeting antibiotics. Experimental data is presented to objectively assess their performance, and detailed protocols for key validation assays are provided.
Executive Summary
Amicoumacin A is a potent inhibitor of bacterial protein synthesis that targets the 30S ribosomal subunit. In contrast, its derivative, this compound, is biologically inactive. This guide elucidates the molecular basis for this difference in activity through a comparative analysis of their target engagement. We also benchmark Amicoumacin A against other antibiotics that bind to the ribosomal E-site, namely pactamycin, and other translation inhibitors such as kasugamycin (B1663007) and edeine.
Comparative Analysis of Target Engagement
The primary target of Amicoumacin A in bacteria is the 30S ribosomal subunit. It binds to the E-site, where it interacts with both the 16S rRNA and the mRNA backbone. This interaction stabilizes the mRNA on the ribosome, thereby inhibiting the translocation step of protein synthesis[1].
This compound, a cyclized derivative of Amicoumacin A, lacks the C-12' amide group that is crucial for the interaction with the ribosome. Consequently, this compound does not bind to the ribosome and is devoid of antibacterial activity.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) for Amicoumacin A, this compound, and other comparator antibiotics.
| Compound | Target Site | Organism | MIC (µg/mL) | IC50 (µM) of in vitro translation |
| Amicoumacin A | 30S E-site | Bacillus subtilis | 20 | Not available |
| Staphylococcus aureus | 5.0 | Not available | ||
| Methicillin-resistant S. aureus | 4.0 | Not available | ||
| Escherichia coli | Not available | ~0.9 (E. coli cell-free system)[2] | ||
| This compound | None | Bacillus subtilis | >100 | Not available |
| Staphylococcus aureus | >100 | Not available | ||
| Pactamycin | 30S E-site | Escherichia coli | Not available | ~10 (E. coli cell-free system)[2] |
| Kasugamycin | 30S P/E-site | Escherichia coli | Not available | >100 (E. coli cell-free system)[2] |
| Edeine | 30S P-site | Escherichia coli | Not available | ~8 (E. coli cell-free system)[2] |
Ribosome Binding Affinity
Direct measurement of binding affinity, such as the dissociation constant (Kd), provides a quantitative measure of target engagement.
| Compound | Target | Method | Association/Dissociation Constant |
| Amicoumacin A | Bacterial Ribosome | Not available | Data not available |
| Kasugamycin | E. coli 70S Ribosome | Equilibrium Dialysis | Ka ≈ 6 x 10^4 M⁻¹ |
Experimental Validation of Target Engagement
Several biochemical and biophysical assays can be employed to validate the engagement of a compound with its target. Below are detailed protocols for three key methods used to study ribosome-targeting antibiotics.
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein, such as luciferase, in a bacterial cell-free translation system.
Protocol:
-
Preparation of Bacterial Cell Extract (S30 Extract):
-
Culture E. coli or other relevant bacteria to mid-log phase.
-
Harvest cells by centrifugation and wash with S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.
-
-
In Vitro Translation Reaction:
-
In a microcentrifuge tube, combine the S30 extract, a DNA template encoding firefly luciferase under the control of a bacterial promoter (e.g., T7), amino acids, and an energy source (ATP and GTP).
-
Add the test compound (e.g., Amicoumacin A, this compound) at various concentrations. Include a no-compound control (DMSO vehicle) and a positive control inhibitor.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Luciferase Assay:
-
Add luciferase assay reagent (containing luciferin) to the reaction mixture.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition relative to the no-compound control and determine the IC50 value.
-
Toeprinting Assay
This primer extension inhibition assay maps the precise location of the ribosome stalled on an mRNA by an antibiotic.
Protocol:
-
Preparation of Components:
-
Synthesize or purchase a specific mRNA template.
-
Design a DNA primer that is complementary to a region downstream of the start codon of the mRNA. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Purify 70S ribosomes or 30S and 50S subunits from bacteria.
-
-
Formation of the Initiation Complex:
-
Incubate the mRNA template with 30S ribosomal subunits, initiator tRNA (fMet-tRNAfMet), and initiation factors (IF1, IF2, IF3) to form the 30S initiation complex.
-
Add the test antibiotic to the reaction.
-
Add 50S ribosomal subunits to form the 70S initiation complex.
-
-
Primer Extension:
-
Anneal the labeled primer to the mRNA in the 70S initiation complex.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.
-
-
Analysis:
-
Denature the reaction and run the cDNA products on a sequencing gel alongside a sequencing ladder of the same mRNA template.
-
The position of the "toeprint" (the prematurely terminated cDNA) indicates the location of the ribosome stall, typically 15-17 nucleotides downstream from the P-site codon.
-
Nitrocellulose Filter-Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its target protein, in this case, the ribosome.
Protocol:
-
Preparation of Radiolabeled Ligand:
-
Synthesize or purchase a radiolabeled version of the antibiotic (e.g., [³H]Amicoumacin A).
-
-
Binding Reaction:
-
In a series of tubes, incubate a constant concentration of purified ribosomes with increasing concentrations of the radiolabeled antibiotic.
-
Allow the binding to reach equilibrium.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose filter under vacuum. Ribosomes and ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with a cold binding buffer to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
Bacterial Translation Pathway and Inhibition by Amicoumacin A
The following diagram illustrates the key steps of bacterial translation and the point of inhibition by Amicoumacin A.
Caption: Amicoumacin A inhibits bacterial translation at the translocation step.
Experimental Workflow for Target Engagement Validation
The following diagram outlines a typical workflow for validating the target engagement of a novel antibacterial compound.
Caption: Workflow for validating the target engagement of a novel antibacterial.
Conclusion
The evidence strongly indicates that this compound does not engage with the bacterial ribosome and is, therefore, inactive as an antibacterial agent. This is in stark contrast to Amicoumacin A, which effectively inhibits bacterial translation by binding to the 30S ribosomal subunit and preventing translocation. The comparative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying ribosome-targeting antibiotics and for professionals involved in the development of new antibacterial drugs. The validation of on-target engagement is a critical step in this process, and the methodologies outlined here are central to achieving this goal.
References
A Comparative Analysis of Synthetic vs. Naturally Derived Amicoumacin C: Efficacy and Mechanistic Insights
Amicoumacins are a group of isocoumarin (B1212949) antibiotics produced by various bacteria, including Bacillus species. Amicoumacin C, along with its analogue Amicoumacin A, has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and antiulcer effects. This guide will delve into the available data on its efficacy, the experimental methods used for its evaluation, and its molecular mechanism of action.
Quantitative Efficacy Data
The antibacterial activity of this compound and its related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. While Amicoumacin A is often reported as the most potent of the group, data for this compound provides valuable insight into its therapeutic potential.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Amicoumacin A | Bacillus subtilis 1779 | 20.0 | |
| Amicoumacin A | Staphylococcus aureus UST950701-005 | 5.0 | |
| Amicoumacin A | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | |
| Amicoumacin A | Helicobacter pylori (average) | 1.4 | |
| This compound | Bacillus subtilis 1779 | ≥ 100 | |
| This compound | Staphylococcus aureus UST950701-005 | ≥ 100 | |
| Hetiamacin E | Methicillin-sensitive Staphylococcus epidermidis | 2-4 | |
| Hetiamacin E | Methicillin-resistant Staphylococcus epidermidis | 2-4 | |
| Hetiamacin E | Methicillin-sensitive Staphylococcus aureus | 8-16 | |
| Hetiamacin E | Methicillin-resistant Staphylococcus aureus | 8-16 | |
| Hetiamacin F | Staphylococcus epidermidis ATCC 12228 | 32 | |
| Hetiamacin F | Pseudomonas aeruginosa PAO1 | 32 | |
| Hetiamacin F | Acinetobacter baumannii ATCC 19606 | 32 |
Note: The data indicates that while this compound itself shows weak antibacterial activity in these specific assays, its structural backbone is a key component of more potent derivatives like Amicoumacin A and the Hetiamacins.
Experimental Protocols
The determination of the antibacterial efficacy of this compound and its analogs involves standardized microbiological assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A common method is the broth microdilution method :
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of Compound: The test compound (e.g., this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is read as the lowest concentration of the compound in which no visible bacterial growth is observed.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
Preparation: Test tubes containing a specific concentration of the antimicrobial agent in broth are inoculated with a standardized bacterial suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from the tubes.
-
Plating and Incubation: The aliquots are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria.
-
Data Analysis: The results are plotted as the log10 of the number of viable bacteria versus time.
Signaling Pathways and Mechanism of Action
Amicoumacin A, and by extension the amicoumacin family, primarily exerts its antibacterial effect by inhibiting protein synthesis. It binds to the E-site of the bacterial ribosome, which stabilizes the interaction between the E-site tRNA and mRNA, thereby inhibiting ribosomal translocation.
Below is a diagram illustrating the proposed biosynthetic pathway of amicoumacins.
Caption: Proposed biosynthetic pathway of amicoumacins.
The following diagram illustrates the experimental workflow for assessing antibacterial activity.
Caption: Experimental workflow for antibacterial efficacy testing.
Finally, a diagram representing the mechanism of action of Amicoumacin A at the bacterial ribosome.
Caption: Mechanism of Amicoumacin A action on the ribosome.
Paving the Way for Combination Therapy: A Guide to Evaluating the Synergistic Potential of Amicoumacin C
The escalating threat of antimicrobial resistance necessitates innovative therapeutic strategies. One promising approach is combination therapy, where the synergistic interplay between two or more antibiotics can enhance efficacy, reduce required dosages, and curb the emergence of resistant strains. Amicoumacin C, a member of the isocoumarin (B1212949) group of antibiotics, has demonstrated notable antibacterial properties. However, its potential for synergistic activity when combined with other antibiotic classes remains largely unexplored.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of this compound with other antibiotics. While direct experimental data on this compound combinations is not yet available in published literature, this document outlines the established methodologies and a proposed experimental design to rigorously assess its synergistic potential.
Proposed Experimental Design for Synergy Evaluation
A systematic evaluation of this compound's synergistic potential would involve screening against a panel of clinically relevant bacteria in combination with a selection of antibiotics from different mechanistic classes.
1. Selection of Antibiotics for Combination:
To explore a wide range of potential synergistic interactions, this compound should be tested in combination with antibiotics that have different cellular targets. A suggested panel includes:
-
Cell Wall Synthesis Inhibitors: Beta-lactams (e.g., Meropenem, Oxacillin) and Glycopeptides (e.g., Vancomycin).
-
Protein Synthesis Inhibitors: Aminoglycosides (e.g., Amikacin, Gentamicin), Macrolides (e.g., Erythromycin), and Tetracyclines (e.g., Doxycycline).
-
Nucleic Acid Synthesis Inhibitors: Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin).
-
Folate Synthesis Inhibitors: Sulfonamides (e.g., Sulfamethoxazole) and Trimethoprim.
2. Selection of Bacterial Strains:
The evaluation should include a panel of both Gram-positive and Gram-negative bacteria, encompassing wild-type and multidrug-resistant (MDR) strains of significant clinical importance, such as:
-
Gram-positive:
-
Staphylococcus aureus (including Methicillin-susceptible S. aureus (MSSA) and Methicillin-resistant S. aureus (MRSA))
-
Enterococcus faecium (including Vancomycin-resistant Enterococcus (VRE))
-
-
Gram-negative:
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
The following workflow outlines the proposed experimental approach:
Figure 1. Proposed Experimental Workflow for Evaluating this compound Synergy
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible and comparable results.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents.
1. Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected combination antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO), ensuring the final solvent concentration does not impact bacterial growth.
-
Prepare intermediate solutions of each antibiotic at four times the highest desired final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should span the predetermined MIC of each agent.
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
2. Assay Plate Setup:
-
In a 96-well microtiter plate, serially dilute one antibiotic (e.g., this compound) horizontally and the other antibiotic vertically.
-
This creates a two-dimensional array where each well contains a unique concentration combination of the two agents.
-
Include control wells for each antibiotic alone to determine their individual MICs, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
4. Data Analysis:
-
After incubation, determine the MIC for each antibiotic alone and for each combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Partner Antibiotic
-
-
The interaction is classified based on the FICI value.
Figure 2. Interpretation of FICI Values
Time-Kill Curve Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time and are considered a gold standard for confirming synergy.
1. Preparation:
-
Prepare flasks containing CAMHB with the antibiotics alone and in combination at specific concentrations (e.g., 0.5x MIC, 1x MIC).
-
Prepare a mid-logarithmic phase bacterial culture and inoculate the flasks to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Include a growth control flask without any antibiotic.
2. Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a suitable buffer (e.g., sterile
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Amicoumacin C
For researchers, scientists, and drug development professionals, the proper handling and disposal of antibiotic compounds like Amicoumacin C are paramount to ensuring laboratory safety and preventing environmental contamination. Adherence to established disposal protocols minimizes the risk of developing antimicrobial resistance and protects ecosystems. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound in its powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.
Based on available information, precautionary statements for this compound include P261: "Avoid breathing dust/fume/gas/mist/vapours/spray" and P262: "Do not get in eyes, on skin, or on clothing"[1][2]. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Waste Characterization and Segregation
All materials contaminated with this compound, including unused product, stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and experimental media, should be treated as hazardous chemical waste. It is essential to segregate this waste from general laboratory trash to ensure it is disposed of correctly.
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of antibiotic waste in a laboratory setting.
1. Solid Waste Disposal:
-
Collection: Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, and plasticware, in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The container should be labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by trained personnel.
2. Liquid Waste Disposal:
-
High-Concentration Waste: Concentrated stock solutions of this compound must be collected for chemical waste disposal. Do not pour stock solutions down the drain. Collect them in a clearly labeled, sealed, and chemical-resistant waste container.
-
Low-Concentration Waste (e.g., cell culture media): The primary concern with dilute antibiotic solutions is their potential to contribute to antimicrobial resistance in the environment. Therefore, these solutions should be inactivated before disposal.
-
Chemical Inactivation: A common method for inactivating antibiotic-containing liquids is treatment with a 10% bleach solution for a minimum of 30 minutes. However, it is crucial to verify that this method is effective for this compound and does not create additional hazardous byproducts.
-
Autoclaving: Autoclaving can be effective for some heat-labile antibiotics. However, the heat stability of this compound is not documented in the available resources. If the compound is heat-stable, autoclaving will not be an effective method of inactivation[5].
-
-
Consult EHS: Before implementing any inactivation method, consult your institution's EHS department for their approved procedures for antibiotic waste.
3. Final Disposal:
-
Professional Disposal: All segregated and properly labeled this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed chemical waste disposal company. The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration.
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid Waste (powder, contaminated labware) | Collection in a labeled hazardous waste container for high-temperature incineration. | Ensure proper segregation from other waste streams. |
| High-Concentration Liquid Waste (stock solutions) | Collection in a labeled, sealed, chemical-resistant container for professional hazardous waste disposal. | Never dispose of down the drain. |
| Low-Concentration Liquid Waste (e.g., used media) | Chemical inactivation (e.g., 10% bleach) followed by disposal according to institutional guidelines, or collection for hazardous waste disposal. | The effectiveness of inactivation methods for this compound should be confirmed with your institution's EHS department. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
